4,4'-Dichloro-2,2'-bipyridine
Description
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Properties
IUPAC Name |
4-chloro-2-(4-chloropyridin-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2/c11-7-1-3-13-9(5-7)10-6-8(12)2-4-14-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSRTSGCWBPLQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)C2=NC=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60170096 | |
| Record name | 4,4'-Dichloro-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60170096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1762-41-0 | |
| Record name | 4,4'-Dichloro-2,2'-bipyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001762410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Dichloro-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60170096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,4'-Dichloro-2,2'-bipyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,4'-dichloro-2,2'-bipyridine, a key heterocyclic compound with significant applications in medicinal chemistry, materials science, and catalysis. This document details its chemical and physical properties, provides an in-depth look at its synthesis and purification protocols, and explores its role as a versatile building block in the development of novel therapeutic agents and functional materials. Particular emphasis is placed on its utility in the formation of transition metal complexes with potent anti-cancer activity and unique catalytic capabilities.
Introduction
This compound, with the CAS Number 1762-41-0 , is a chlorinated derivative of 2,2'-bipyridine. Its structure, featuring two pyridine rings linked at the 2 and 2' positions with chlorine atoms at the 4 and 4' positions, endows it with unique electronic and coordination properties.[1] These characteristics make it a highly valuable intermediate in organic synthesis. The presence of chlorine atoms allows for facile functionalization through nucleophilic substitution or cross-coupling reactions, enabling the synthesis of a wide array of derivatives with tailored properties.[1] This versatility has led to its widespread use in the development of ligands for transition metal complexes, which are crucial in fields ranging from catalysis to drug development.[1]
Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1762-41-0 | |
| Molecular Formula | C₁₀H₆Cl₂N₂ | [2] |
| Molecular Weight | 225.07 g/mol | [2] |
| Appearance | White to off-white solid | |
| Melting Point | 133-136 °C | |
| Boiling Point | 333.7 °C at 760 mmHg (Predicted) | |
| Solubility | Soluble in many organic solvents. | |
| InChI Key | UBSRTSGCWBPLQF-UHFFFAOYSA-N |
Experimental Protocols
Synthesis of this compound
Several synthetic routes to this compound have been reported. A common and effective method involves the nickel-catalyzed homocoupling of 2-chloro-4-halopyridines.[3][4] Another approach is the reaction of 2,2'-bipyridine N,N'-dioxide with a chlorinating agent.
Protocol: Nickel-Catalyzed Homocoupling
This procedure is adapted from established methods for the synthesis of substituted bipyridines.[3][4][5]
Materials:
-
2-chloro-4-bromopyridine
-
Nickel(II) chloride (NiCl₂)
-
Triphenylphosphine (PPh₃)
-
Zinc powder (Zn)
-
Anhydrous Tetrahydrofuran (THF)
-
Ammonium chloride (NH₄Cl) solution (saturated)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add NiCl₂ (5 mol%) and PPh₃ (10 mol%).
-
Evacuate the flask and backfill with nitrogen three times.
-
Add anhydrous THF, followed by zinc powder (2.5 equivalents).
-
To this stirring suspension, add a solution of 2-chloro-4-bromopyridine (1 equivalent) in anhydrous THF dropwise over 30 minutes.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated NH₄Cl solution.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified by either recrystallization or column chromatography.
Protocol: Recrystallization
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If any insoluble impurities are present, filter the hot solution.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Protocol: Column Chromatography [6][7][8][9][10]
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried silica gel with the adsorbed product onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 0% ethyl acetate and gradually increasing to 20%).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield purified this compound.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the bipyridine core. Due to the symmetry of the molecule, a specific pattern of doublets and triplets will be observed.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will display signals corresponding to the different carbon environments in the molecule, including the carbon atoms attached to chlorine.
-
FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum will exhibit characteristic absorption bands for the C-Cl, C=C, and C=N stretching vibrations within the molecule.
Applications in Research and Drug Development
Ligand for Metal Complexes in Catalysis
This compound is a widely used ligand in coordination chemistry. Its complexes with transition metals, particularly ruthenium, exhibit significant catalytic activity in various organic transformations. The electronic properties of the bipyridine ligand can be fine-tuned by the chloro substituents, which in turn influences the catalytic performance of the metal center. Ruthenium complexes bearing substituted bipyridine ligands are of great interest for their potential in dye-sensitized solar cells and photochemistry, where the electron-withdrawing groups help to stabilize metal-to-ligand charge transfer states.
Intermediate in Pharmaceutical Synthesis
The versatile reactivity of this compound makes it a valuable building block for the synthesis of complex organic molecules with potential therapeutic applications. The chlorine atoms can be readily displaced to introduce a variety of functional groups, allowing for the construction of diverse molecular scaffolds.
Anti-Cancer Drug Development
A particularly promising application of this compound is in the development of novel anti-cancer agents. Platinum(II) complexes incorporating this compound and its derivatives have shown significant cytotoxic activity against various cancer cell lines, including those resistant to cisplatin.[11] These complexes can induce cancer cell death through apoptosis.[12][13][14]
Signaling Pathway of Apoptosis Induction
Studies on platinum complexes with substituted bipyridine ligands suggest that they can trigger apoptosis through multiple pathways. One proposed mechanism involves the induction of DNA damage, which activates downstream signaling cascades. For instance, a polyfluorinated bipyridine-modified cisplatin analogue was found to trigger cell death through the PARP/Bax/Bcl-2 apoptosis and LC3-related autophagy pathway.[11]
Conclusion
This compound is a versatile and highly valuable compound for researchers in both academia and industry. Its unique structural and electronic properties, coupled with its synthetic accessibility, make it an important building block for the creation of advanced materials, efficient catalysts, and novel therapeutic agents. The continued exploration of its chemistry and applications, particularly in the realm of medicinal chemistry, holds great promise for the development of next-generation cancer therapies.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C10H6Cl2N2 | CID 137200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rnlkwc.ac.in [rnlkwc.ac.in]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 9. orgsyn.org [orgsyn.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Preclinical Therapeutic Assessment of a New Chemotherapeutics [Dichloro(4,4’-Bis(2,2,3,3-Tetrafluoropropoxy) Methyl)-2,2’-Bipryridine) Platinum] in an Orthotopic Patient-Derived Xenograft Model of Triple-Negative Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel 4,4'-diether-2,2'-bipyridine cisplatin analogues are more effective than cisplatin at inducing apoptosis in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Platinum-based metal complexes as chloride transporters that trigger apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Photoactive platinum diimine complexes showing induced cancer cell death by apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
physicochemical properties of 4,4'-dichloro-2,2'-bipyridine
An In-depth Technical Guide to the Physicochemical Properties of 4,4'-dichloro-2,2'-bipyridine
Introduction
This compound is a heterocyclic organic compound with the chemical formula C₁₀H₆Cl₂N₂.[1] Its structure consists of two pyridine rings linked at the 2 and 2' positions, with chlorine atoms substituted at the 4 and 4' positions. This substitution pattern endows the molecule with unique electronic and steric properties, making it a valuable building block in various fields of chemical research and development.[2]
Primarily, this compound serves as a versatile ligand in coordination chemistry, capable of forming stable complexes with a wide range of transition metals.[2][3] The chlorine atoms are effective leaving groups, allowing for further functionalization through nucleophilic substitution or cross-coupling reactions.[2] This reactivity is leveraged by medicinal chemists to synthesize complex molecules with potential therapeutic applications and by materials scientists to develop novel luminescent materials, sensors, and catalysts.[2] This guide provides a comprehensive overview of the core , detailed experimental protocols for their determination, and visual workflows to aid researchers, scientists, and drug development professionals.
Core Physicochemical Properties
The fundamental are summarized below. These parameters are critical for predicting its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆Cl₂N₂ | [1] |
| Molecular Weight | 225.07 g/mol | [1][4][5] |
| Appearance | Off-white to tan powder/solid | |
| Melting Point | 130 °C | [4] |
| Boiling Point | 333.7 ± 37.0 °C (Predicted) | [4] |
| LogP (Octanol-Water Partition Coefficient) | 3.45 / 2.12 | [1][6] |
| Water Solubility | Slightly soluble | |
| pKa (Predicted) | pK₁: 3.17, pK₂: 4.82 (for 4,4'-bipyridine) |
Experimental Protocols and Workflows
Detailed methodologies for determining the key physicochemical properties are provided below. These protocols are generalized from standard laboratory techniques.
Melting Point Determination
The melting point is a crucial indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.
Experimental Protocol:
-
Sample Preparation: A small amount of the dry, solid this compound is finely crushed and packed into a capillary tube to a height of 1-2 mm.[7] The tube is tapped gently to ensure dense packing.[8]
-
Apparatus Setup: The capillary tube is placed into a melting point apparatus (e.g., a Mel-Temp or Thiele tube).
-
Heating: The sample is heated rapidly to obtain an approximate melting range. The apparatus is then cooled to at least 20°C below this range.[8] A second, more precise measurement is performed with a slow heating rate of approximately 1-2°C per minute.[8]
-
Data Recording: The temperature at which the first liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.[9]
Workflow for Melting Point Determination:
Solubility Determination
Solubility is the maximum amount of a solute that can dissolve in a given solvent at a specific temperature.[10]
Experimental Protocol:
-
Solvent Preparation: A known volume of the chosen solvent (e.g., water, ethanol, DMSO) is placed in a test tube or vial and allowed to equilibrate at a constant temperature.[10]
-
Solute Addition: A pre-weighed amount of this compound is added to the solvent in small increments.[11]
-
Equilibration: After each addition, the mixture is vigorously agitated (e.g., shaken or stirred) until the solid is completely dissolved or until saturation is reached (i.e., solid material remains undissolved).[11][12]
-
Observation: The point of saturation is carefully noted.
-
Quantification (for quantitative analysis): If an exact solubility value is required, the saturated solution is filtered to remove excess solid. The concentration of the dissolved compound in the filtrate is then determined using an appropriate analytical technique, such as UV-Vis spectroscopy or HPLC.[13]
Workflow for Solubility Determination:
pKa Determination
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a basic compound like a bipyridine, it refers to the pKa of its conjugate acid. Potentiometric titration is a common and precise method for its determination.[14][15]
Experimental Protocol:
-
Solution Preparation: A precise quantity of this compound is dissolved in a suitable solvent (often a water-cosolvent mixture) to create a solution of known concentration (e.g., 1 mM).[16] The solution's ionic strength is kept constant using an inert salt like KCl.[16]
-
Titration Setup: The solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.[16]
-
Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added to the sample solution in small, precise increments using a burette.[16]
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.[16]
-
Data Analysis: The collected data (pH vs. volume of titrant added) is plotted to generate a titration curve. The pKa is determined from the inflection point of this curve, which corresponds to the point of half-neutralization.[15]
Workflow for pKa Determination via Potentiometric Titration:
LogP Determination
The octanol-water partition coefficient (LogP) is the standard measure of a compound's lipophilicity. The shake-flask method is the gold standard for its experimental determination.[17]
Experimental Protocol:
-
Phase Preparation: Equal volumes of n-octanol and a buffer solution (typically PBS at pH 7.4) are mixed and shaken vigorously to mutually saturate the two phases.[18] The mixture is then allowed to separate completely.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (or added as a stock solution in a solvent like DMSO).[18] The mixture is then shaken for a set period (e.g., 1 hour) to allow the compound to partition between the octanol and aqueous layers.[18]
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Concentration Analysis: A sample is carefully taken from each phase. The concentration of the compound in both the n-octanol (C_oct) and aqueous (C_aq) layers is measured using a suitable analytical method like HPLC-UV.[19]
-
Calculation: The LogP value is calculated using the formula: LogP = log₁₀(C_oct / C_aq).[20]
Workflow for LogP Determination via Shake-Flask Method:
References
- 1. chemscene.com [chemscene.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 1762-41-0 | FD06271 [biosynth.com]
- 4. This compound CAS#: 1762-41-0 [amp.chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. This compound | CAS#:1762-41-0 | Chemsrc [chemsrc.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. pennwest.edu [pennwest.edu]
- 10. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. solubility experimental methods.pptx [slideshare.net]
- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. enamine.net [enamine.net]
- 19. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. acdlabs.com [acdlabs.com]
An In-Depth Technical Guide to the Molecular Structure and Bonding of 4,4'-Dichloro-2,2'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,4'-Dichloro-2,2'-bipyridine is a pivotal heterocyclic compound with significant applications in coordination chemistry, catalysis, and materials science. Its unique molecular structure, characterized by two pyridine rings linked at the 2,2' positions and substituted with chlorine atoms at the 4 and 4' positions, imparts distinct electronic and steric properties that are crucial for its function as a versatile ligand and building block in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the molecular structure, bonding, synthesis, and spectroscopic characterization of this compound, along with its applications in the formation of metal complexes.
Molecular Structure and Bonding
The two pyridine rings are connected by a C2-C2' single bond. The chlorine atoms are substituted at the para-position relative to the nitrogen atoms on each pyridine ring.[1] The presence of the electron-withdrawing chlorine atoms significantly influences the electron density distribution within the pyridine rings, affecting the molecule's reactivity and coordination properties.
Table 1: General Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1762-41-0[2] |
| Molecular Formula | C₁₀H₆Cl₂N₂[2] |
| Molecular Weight | 225.07 g/mol [2] |
| Appearance | Solid |
| Storage Temperature | 2-8°C under an inert atmosphere |
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the provided search results, a general understanding of synthetic strategies for halogenated bipyridines can be applied. One common approach involves the dimerization of appropriately substituted pyridine precursors.
A plausible synthetic route could involve the coupling of two molecules of 2-chloro-4-halopyridine, where the halogen at the 2-position facilitates the coupling reaction. Another potential method is the direct chlorination of 2,2'-bipyridine, although this may lead to a mixture of chlorinated isomers requiring purification.
A documented synthesis for the related isomer, 2,2'-dichloro-[4,4']-bipyridine, involves the treatment of 4,4'-bipyridine-N,N'-dioxide with phosphorus oxychloride.[3][4]
Experimental Workflow for Isomer Synthesis (2,2'-dichloro-[4,4']-bipyridine):
Caption: A generalized workflow for the synthesis of a dichlorinated bipyridine isomer.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the identity and purity of this compound and for elucidating its electronic structure.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine rings. Due to the symmetry of the molecule, a simplified spectrum with three sets of signals for the protons at the 3, 5, and 6 positions would be anticipated. Similarly, the ¹³C NMR spectrum would display characteristic chemical shifts for the carbon atoms of the pyridine rings and those bonded to the chlorine atoms.
3.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to C-H, C=C, and C=N stretching and bending vibrations within the pyridine rings, as well as the C-Cl stretching vibration.
3.3. Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet region corresponding to π → π* and n → π* transitions within the aromatic system.
Coordination Chemistry and Applications
This compound is a highly effective chelating ligand, readily forming stable complexes with a wide range of transition metals.[1] The two nitrogen atoms of the bipyridine core coordinate to the metal center, forming a five-membered chelate ring. The chlorine substituents can be displaced through nucleophilic substitution or participate in cross-coupling reactions, allowing for the facile introduction of other functional groups.[1]
This versatility makes it a valuable building block in the synthesis of:
-
Catalysts: The electronic properties of the ligand can be tuned to influence the catalytic activity of the metal center.[1]
-
Luminescent Materials: Metal complexes of this compound can exhibit interesting photophysical properties, making them suitable for applications in sensors and light-emitting devices.[1]
-
Pharmaceutical Intermediates: The ability to introduce diverse functional groups makes it a key intermediate in the synthesis of complex molecules with potential therapeutic applications.[1]
4.1. Synthesis of Ruthenium(II) Complexes
A common application of this compound is in the synthesis of ruthenium(II) polypyridyl complexes, which are of great interest for their photochemical and photophysical properties. A general procedure for the synthesis of a mixed-ligand ruthenium(II) complex, such as [Ru(bpy)₂(this compound)]Cl₂, would involve the reaction of a suitable ruthenium precursor, like cis-Ru(bpy)₂Cl₂, with this compound.
Experimental Protocol: General Synthesis of a Ruthenium(II) Bipyridine Complex
-
Precursor Synthesis: Synthesize cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) (cis-Ru(bpy)₂Cl₂) by refluxing ruthenium(III) chloride trihydrate with two equivalents of 2,2'-bipyridine and lithium chloride in N,N-dimethylformamide (DMF) for several hours.[5]
-
Complexation: React the purified cis-Ru(bpy)₂Cl₂ with one equivalent of this compound in a suitable solvent, such as a water/ethanol mixture, and reflux under an inert atmosphere.
-
Purification: After cooling, the product can be precipitated by the addition of a saturated aqueous solution of a suitable salt, such as ammonium hexafluorophosphate, if a PF₆⁻ counter-ion is desired, or purified by column chromatography.
Signaling Pathway of Ligand Substitution:
Caption: A simplified representation of the ligand substitution process.
Conclusion
References
- 1. This compound | C10H6Cl2N2 | CID 137200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0245352) [hmdb.ca]
- 3. scholarworks.uark.edu [scholarworks.uark.edu]
- 4. 2,2'-DICHLORO-[4,4']-BIPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Electronic Properties of 4,4'-dichloro-2,2'-bipyridine Ligand
This guide provides a comprehensive overview of the core electronic properties of the this compound ligand, a versatile building block in coordination chemistry, materials science, and pharmaceutical research. The strategic placement of chlorine atoms on the bipyridine framework significantly modulates its electronic characteristics, making it a subject of considerable interest.
The this compound molecule consists of two pyridine rings linked at the 2 and 2' positions, with chlorine atoms substituted at the 4 and 4' positions.[1] This structure allows for strong chelation to metal centers, forming stable complexes.[2] The electron-withdrawing nature of the chlorine atoms plays a crucial role in tuning the electronic properties of the ligand and its subsequent metal complexes.[2]
Synthesis of this compound
The synthesis of halogenated bipyridines can be achieved through various methods, including metal-catalyzed homo-coupling reactions like the Wurtz and Ullmann couplings.[3] A common synthetic route to a related isomer, 2,2'-dichloro-[4,4']-bipyridine, involves the treatment of 4,4'-bipyridine-N,N'-dioxide with a chlorinating agent.
Experimental Protocol: Synthesis of 2,2'-dichloro-[4,4']-bipyridine
A representative synthesis for a dichlorinated bipyridine is provided below.[4]
Materials:
-
4,4'-bipyridine-N,N'-dioxide
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Saturated potassium carbonate (K₂CO₃) solution
-
Acetone
Procedure:
-
To 10.0 mmol of 4,4'-bipyridine-N,N'-dioxide, add 0.2 mol of phosphorus oxychloride.
-
Reflux the resulting solution for 3 hours.
-
After cooling, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a saturated solution of K₂CO₃, which will result in the formation of a precipitate.
-
Filter the crude product, wash it with acetone, and dry it under a vacuum.[4]
Characterization: The structure of the synthesized product is typically confirmed using ¹H NMR, ¹³C NMR, and ESI-MS analysis.[4]
References
Solubility of 4,4'-Dichloro-2,2'-bipyridine in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4,4'-dichloro-2,2'-bipyridine, a key intermediate in organic synthesis and drug development. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on qualitative solubility assessments based on the behavior of structurally related compounds, detailed experimental protocols for precise solubility determination, and logical workflows to guide researchers in this process.
Core Concepts and Qualitative Assessment
This compound is a solid at room temperature with a molecular structure that influences its interaction with various solvents. The presence of two pyridine rings provides a degree of polarity, while the chloro-substituents can also affect solubility. Based on the known solubility of the parent compound, 2,2'-bipyridine, and other substituted bipyridines, a qualitative solubility profile for this compound can be inferred. Bipyridines are generally soluble in many organic solvents.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents (Inferred)
| Solvent Class | Solvent Examples | Expected Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble | The polar nature of these solvents is expected to effectively solvate the polar regions of the bipyridine ring system. |
| Polar Protic | Ethanol, Methanol | Soluble | Hydrogen bonding between the solvent and the nitrogen atoms of the pyridine rings is anticipated to facilitate dissolution. |
| Halogenated | Dichloromethane, Chloroform | Soluble | Similarities in polarity and the potential for dipole-dipole interactions suggest good solubility. |
| Aromatic | Toluene, Benzene | Moderately Soluble | Pi-pi stacking interactions between the aromatic rings of the solvent and the bipyridine core are likely to contribute to solubility. |
| Non-polar Aliphatic | Hexane, Heptane | Sparingly Soluble | The significant difference in polarity between the compound and these solvents is expected to result in poor solubility. |
Experimental Protocols for Quantitative Solubility Determination
For applications in drug development and process chemistry, precise quantitative solubility data is often required. The following are established methods for determining the solubility of solid organic compounds like this compound in organic solvents.
Gravimetric Method (Shake-Flask)
This is a widely used and reliable method for determining equilibrium solubility.
Methodology:
-
Preparation of a Saturated Solution: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure that the solution is saturated.
-
Equilibration: Seal the vials to prevent solvent evaporation and place them in a constant-temperature shaker or water bath (e.g., 25 °C). Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.
-
Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed or temperature-equilibrated pipette. It is critical to avoid aspirating any solid particles. Filtration through a solvent-compatible syringe filter (e.g., PTFE) may be necessary.
-
Solvent Evaporation: Transfer the accurately measured volume of the saturated solution to a pre-weighed container. Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that does not cause decomposition of the solute.
-
Quantification: Once the solvent is completely removed, weigh the container with the dried solute. The difference in weight gives the mass of the dissolved this compound.
-
Calculation: Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mol/L).
UV-Vis Spectrophotometry Method
This method is suitable if this compound exhibits absorbance in the UV-Vis spectrum and is particularly useful for higher-throughput screening.
Methodology:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent with accurately known concentrations.
-
Calibration Curve Construction: Measure the UV-Vis absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.
-
Preparation of Saturated Solution: Prepare a saturated solution and achieve equilibrium as described in the gravimetric method (Steps 1-3).
-
Dilution: Withdraw a known volume of the clear supernatant and dilute it accurately with the same solvent to bring the absorbance within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted solution at the λmax.
-
Concentration Determination: Use the calibration curve to determine the concentration of the diluted solution.
-
Calculation: Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
Proton NMR (¹H NMR) Spectroscopy Method
NMR spectroscopy offers a rapid and accurate method for determining solubility without the need for physical separation of the solid and liquid phases after equilibration.
Methodology:
-
Sample Preparation: In an NMR tube, add an excess amount of this compound to a known volume of a suitable deuterated organic solvent.
-
Internal Standard: Add a known amount of an internal standard to the NMR tube. The internal standard should be soluble in the deuterated solvent, have a simple ¹H NMR spectrum with peaks that do not overlap with the analyte's peaks, and be chemically inert.
-
Equilibration: Agitate the NMR tube at a constant temperature to ensure the solution is saturated.
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum of the saturated solution. Ensure that the relaxation delay is sufficient for full relaxation of all relevant protons.
-
Integration: Integrate the area of a well-resolved peak of this compound and a peak of the internal standard.
-
Calculation: The concentration of this compound can be calculated using the following formula:
Concentration of Analyte = (Integral of Analyte / Number of Protons for Analyte Peak) * (Number of Protons for Standard Peak / Integral of Standard) * Concentration of Standard
Experimental Workflow
The following diagram illustrates a generalized workflow for the experimental determination of the solubility of this compound.
Caption: Workflow for Experimental Solubility Determination.
Applications in Drug Development
The solubility of this compound is a critical parameter in its application as a versatile building block in the synthesis of complex molecules with potential therapeutic benefits. Understanding its solubility allows for:
-
Reaction Condition Optimization: Selecting appropriate solvents to ensure efficient reaction kinetics and product yields.
-
Purification Strategy Development: Designing effective crystallization or chromatographic purification methods.
-
Formulation Studies: For any downstream applications of its derivatives, initial solubility data provides a baseline for formulation development.
An In-depth Technical Guide to the Synthesis and Characterization of 4,4'-Dichloro-2,2'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and characterization of 4,4'-dichloro-2,2'-bipyridine, a key building block in the development of novel pharmaceuticals and functional materials. This document offers comprehensive experimental protocols, quantitative data analysis, and visual representations of the chemical processes involved.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a bipyridine core with chlorine substituents at the 4 and 4' positions, imparts unique electronic and coordination properties. These characteristics make it a versatile precursor for the synthesis of complex molecules with potential therapeutic activities and for the development of advanced materials with tailored optical and electronic properties. The chlorine atoms can be readily displaced through nucleophilic substitution or participate in cross-coupling reactions, enabling the introduction of diverse functional groups.[1]
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the chlorination of 2,2'-bipyridine-4,4'-diol. This precursor can be prepared from 2,2'-bipyridine through a multi-step process.
Synthesis of 2,2'-Bipyridine-4,4'-diol
The synthesis of the diol precursor is a critical first step. While various methods exist for the synthesis of substituted bipyridines, a reliable route to 2,2'-bipyridine-4,4'-diol is essential for the subsequent chlorination.
Chlorination of 2,2'-Bipyridine-4,4'-diol
The conversion of the hydroxyl groups to chlorides is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).
Experimental Protocol:
A detailed experimental protocol for a similar transformation, the synthesis of 2,2'-dichloro-[4,4']-bipyridine from 4,4'-bipyridine-N,N'-dioxide, is described as follows and can be adapted for the chlorination of 2,2'-bipyridine-4,4'-diol.[2]
-
To a solution of 2,2'-bipyridine-4,4'-diol, add phosphorus oxychloride (POCl₃) in a suitable reaction vessel.
-
The reaction mixture is then refluxed for several hours to ensure complete conversion.
-
After cooling, the mixture is carefully poured onto crushed ice to quench the excess POCl₃.
-
The resulting solution is neutralized with a saturated solution of a weak base, such as potassium carbonate (K₂CO₃), which will precipitate the crude product.
-
The precipitate is collected by filtration, washed with a suitable solvent like acetone, and dried under vacuum.
-
Further purification can be achieved by recrystallization or column chromatography.
Yield: A typical yield for this type of chlorination reaction is in the range of 70-80%.[2]
Logical Workflow for Synthesis:
Caption: Synthetic pathway for this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1762-41-0 | [3] |
| Molecular Formula | C₁₀H₆Cl₂N₂ | [3] |
| Molecular Weight | 225.07 g/mol | [3] |
| Appearance | Solid | [4] |
| Purity | ≥97% | [3] |
| Storage Temperature | 2-8°C (Inert atmosphere) | [4] |
Spectroscopic Data
Detailed spectroscopic analysis confirms the molecular structure of the synthesized compound.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three different types of protons on the pyridine rings. The chemical shifts and coupling constants will be characteristic of the substituted bipyridine structure.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms will be influenced by the presence of the electronegative chlorine atoms and the nitrogen atoms in the pyridine rings.
3.2.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of this compound, along with characteristic isotopic peaks due to the presence of two chlorine atoms.
Experimental Workflow for Characterization:
Caption: Workflow for the characterization of this compound.
Conclusion
This technical guide has outlined a viable synthetic route to this compound and detailed the necessary characterization techniques to ensure its identity and purity. The provided experimental protocols and data serve as a valuable resource for researchers and professionals engaged in the fields of drug discovery and materials science, facilitating the use of this important chemical intermediate in their research and development endeavors.
References
Spectroscopic Profile of 4,4'-Dichloro-2,2'-bipyridine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic analysis of 4,4'-dichloro-2,2'-bipyridine, a key building block in the synthesis of functional materials and pharmaceutical intermediates. The document is intended for researchers, scientists, and professionals in drug development, offering detailed data and experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Introduction
This compound is a heterocyclic compound whose unique electronic and coordinating properties make it a valuable ligand in coordination chemistry and a versatile precursor in organic synthesis. A thorough understanding of its spectroscopic characteristics is crucial for quality control, reaction monitoring, and structural elucidation of its derivatives. This guide presents a consolidation of spectroscopic data to aid in these endeavors.
Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution.
Table 1: ¹H NMR and ¹³C NMR Data for a Structurally Related Compound, 4,4'-Bis(chloromethyl)-2,2'-bipyridine
| ¹H NMR (CDCl₃, 300 MHz) | Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6,6' | δ 8.70 | d | 4.6 | 2H | |
| H-3,3' | δ 8.43 | s | - | 2H | |
| H-5,5' | δ 7.38 | dd | 1.9, 5.0 | 2H | |
| -CH₂Cl | δ 4.63 | s | - | 4H |
| ¹³C NMR (CDCl₃, 75 MHz) | Signal | Chemical Shift (δ, ppm) |
| C-2,2' | δ 155.8 | |
| C-4,4' | δ 149.4 | |
| C-5,5' | δ 146.7 | |
| C-3,3' | δ 122.8 | |
| C-6,6' | δ 120.1 | |
| -CH₂Cl | δ 43.9 |
Note: The provided NMR data is for 4,4'-bis(chloromethyl)-2,2'-bipyridine, a structurally similar compound, as comprehensive experimental data for this compound was not available in the searched literature. The peak assignments are based on the structure of the related compound and may vary for the target molecule.[1]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of the molecule, helping to identify functional groups. The IR spectrum of this compound is expected to show characteristic bands for the pyridine ring and the C-Cl bonds.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The spectrum of this compound is anticipated to exhibit absorption bands in the UV region, characteristic of π → π* and n → π* transitions of the bipyridine system.
Experimental Protocols
Detailed experimental procedures are essential for obtaining high-quality spectroscopic data. The following are generalized protocols that can be adapted for the analysis of this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film from a solution evaporated on a salt plate (e.g., NaCl or KBr). For Attenuated Total Reflectance (ATR), place the solid sample directly on the ATR crystal.
-
Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample holder or pure KBr.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm), using the pure solvent as a reference.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λ_max).
Visualization of Experimental Workflow
The following diagrams illustrate the general workflows for the spectroscopic analyses described.
Caption: General experimental workflows for NMR, IR, and UV-Vis spectroscopic analysis.
Logical Relationship of Spectroscopic Techniques
The information obtained from each spectroscopic technique is complementary and contributes to a comprehensive understanding of the molecular structure and properties of this compound.
Caption: Relationship between spectroscopic techniques and the structural information derived.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. While comprehensive experimental data for the target molecule is limited in publicly accessible literature, the provided information on related compounds and generalized experimental protocols offers a valuable starting point for researchers. For definitive analysis, it is recommended that experimental spectra be obtained and interpreted for the specific sample under investigation.
References
An In-depth Technical Guide on the Electrochemical Behavior of 4,4'-Dichloro-2,2'-bipyridine Complexes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrochemical behavior of transition metal complexes featuring the 4,4'-dichloro-2,2'-bipyridine (dcbp) ligand. Understanding the redox properties of these complexes is crucial for their application in diverse fields, including catalysis, sensor technology, and, notably, in the development of novel therapeutic agents. The electron-withdrawing nature of the chloro substituents on the bipyridine framework significantly influences the electronic structure and, consequently, the electrochemical and photophysical properties of the resulting metal complexes.
Core Electrochemical Properties
The electrochemical behavior of this compound complexes is primarily characterized by metal-centered and ligand-centered redox processes, which can be elucidated using techniques such as cyclic voltammetry (CV). The electron-withdrawing chloro groups generally lead to a positive shift in both the metal- and ligand-based reduction potentials compared to complexes with unsubstituted bipyridine. This indicates that the complexes are more easily reduced.
Transition metal complexes of 2,2'-bipyridine and its derivatives are known to be electroactive, often displaying reversible one-electron reactions for both metal-centered and ligand-centered processes.[1]
Data Summary of Related Bipyridine Complexes
| Complex | Oxidation (E1/2, V vs. Ag/Ag+) | Reduction (Epc, V vs. Ag/Ag+) | Solvent | Reference |
| [Ru(H2dcbpy)(CO)2Cl2] | 1.62 | -1.37 | CH3CN | [2] |
| [Ru(H2dcbpy)2Cl2] | 1.15 | -1.45 | CH3CN | [2] |
| [Ru(H2dcbpy)2Br2] | 1.12 | -1.43 | CH3CN | [2] |
| [Ru(H2dcbpy)3]Cl2 | 0.15 | -1.57 | DMSO | [2] |
Note: H2dcbpy = 2,2′-bipyridine-4,4′-dicarboxylic acid. The reduction potentials are for the first irreversible ligand-based reduction.
Experimental Protocols
Synthesis of a Representative Ruthenium(II) Complex
A general method for the synthesis of a heteroleptic ruthenium(II) bis(bipyridine) complex with a substituted bipyridine ligand involves the reaction of the precursor cis-[Ru(bpy)2Cl2] with the desired ligand.
Procedure for the Synthesis of --INVALID-LINK--2:
-
Precursor Synthesis: The precursor complex, cis-dichlorobis(2,2'-bipyridine)ruthenium(II), can be prepared by reacting ruthenium trichloride with 2,2'-bipyridine in a solvent like N,N-dimethylformamide (DMF).[3]
-
Ligand Exchange Reaction:
-
In a round-bottom flask, dissolve cis-[Ru(bpy)2Cl2] and a slight excess of this compound in a suitable solvent, such as a mixture of ethanol and water.
-
Reflux the mixture for several hours under an inert atmosphere (e.g., argon or nitrogen). The progress of the reaction can be monitored by observing color changes.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
-
Purification and Anion Exchange:
-
Dissolve the crude product in a minimum amount of water and filter to remove any insoluble impurities.
-
Add a saturated aqueous solution of ammonium hexafluorophosphate (NH4PF6) or potassium hexafluorophosphate (KPF6) to precipitate the desired complex as its hexafluorophosphate salt.
-
Collect the precipitate by filtration, wash with cold water and diethyl ether, and dry under vacuum.
-
Cyclic Voltammetry
Cyclic voltammetry is a key technique to investigate the redox properties of these complexes.
Typical Experimental Setup and Procedure:
-
Instrumentation: A potentiostat with a three-electrode setup.
-
Working Electrode: Glassy carbon or platinum disk electrode.
-
Counter Electrode: Platinum wire.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE).
-
Solvent: Acetonitrile (CH3CN) or dichloromethane (CH2Cl2), typically containing 0.1 M of a supporting electrolyte such as tetrabutylammonium hexafluorophosphate (TBAPF6).
-
Procedure:
-
Prepare a 1-2 mM solution of the complex in the electrolyte solution.
-
Deoxygenate the solution by purging with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes.
-
Record the cyclic voltammogram by scanning the potential over a range that encompasses the expected redox events.
-
Vary the scan rate to assess the reversibility of the redox processes.
-
It is recommended to use an internal standard, such as the ferrocene/ferrocenium (Fc/Fc+) couple, for accurate potential referencing.
-
Spectroelectrochemistry (UV-Vis)
Spectroelectrochemistry allows for the in-situ characterization of the electronic properties of the electrochemically generated species.
Typical Experimental Setup and Procedure:
-
Instrumentation: A setup that combines a potentiostat with a UV-Vis spectrometer. This typically involves a thin-layer electrochemical cell with optically transparent electrodes (e.g., indium tin oxide (ITO) coated glass or a platinum mini-grid).
-
Procedure:
-
Assemble the spectroelectrochemical cell with the solution of the complex.
-
Record the UV-Vis spectrum of the complex at its initial oxidation state.
-
Apply a potential to the working electrode to induce oxidation or reduction of the complex.
-
Record the UV-Vis spectra at various applied potentials to monitor the changes in the electronic absorption bands. This allows for the identification of the spectra of the different redox states of the complex.
-
Visualizing Experimental and Logical Workflows
Relevance in Drug Development
Ruthenium polypyridyl complexes have garnered significant interest as potential anticancer agents.[4] Their mechanisms of action are often multifaceted and can differ from traditional platinum-based drugs. While the specific signaling pathways for this compound complexes are not extensively detailed in the literature, the general mechanisms for related ruthenium bipyridyl complexes provide a framework for understanding their potential therapeutic action.
Cellular Uptake and General Mechanism of Action
The cellular uptake of ruthenium(II) polypyridyl complexes is a critical first step for their biological activity. Studies on related lipophilic ruthenium complexes suggest that uptake can occur via passive diffusion, driven by the membrane potential, rather than through energy-dependent active transport or endocytosis.[5][6] Once inside the cell, these complexes can exert their cytotoxic effects through various mechanisms. Unlike cisplatin, many ruthenium(II) polypyridyl complexes are coordinatively saturated and do not act by directly binding to DNA in a covalent manner. Instead, they are thought to engage in non-covalent interactions with biological macromolecules.[4]
Potential cellular targets for ruthenium bipyridyl complexes include:
-
DNA: Intercalation or groove binding.
-
Proteins: Inhibition of enzymes such as protein kinases.[7]
-
Mitochondria: Induction of apoptosis through mitochondrial pathways.[7]
-
Microtubules: Disruption of microtubule function.[4]
The generation of reactive oxygen species (ROS) upon photoactivation is another important mechanism, particularly for applications in photodynamic therapy (PDT).
References
- 1. Dichloro(4,4'-dialkyl-2,2'-bipyridine-kappa2N,N')platinum(II), where alkyl is pentyl and heptyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redox and photochemical behaviour of ruthenium(II) complexes with H2dcbpy ligand (H2dcbpy = 2,2′-bipyridine-4,4′-dicarboxylic acid) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. cis-Dichlorobis(bipyridine)ruthenium(II) - Wikipedia [en.wikipedia.org]
- 4. mavmatrix.uta.edu [mavmatrix.uta.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanism of cellular uptake of a ruthenium polypyridyl complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The development of anticancer ruthenium(II) complexes: from single molecule compounds to nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical and Computational Elucidation of 4,4'-dichloro-2,2'-bipyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational studies of 4,4'-dichloro-2,2'-bipyridine, a key heterocyclic ligand in coordination chemistry and materials science. This document details the molecule's structural, electronic, and spectroscopic properties as determined through density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations. Detailed experimental protocols for its synthesis and characterization are also presented. All quantitative data is summarized in structured tables for comparative analysis, and key workflows are visualized using Graphviz diagrams to facilitate understanding and further research.
Introduction
This compound is a versatile bidentate chelating ligand derived from 2,2'-bipyridine. The introduction of chlorine atoms at the 4 and 4' positions significantly influences the electronic properties of the bipyridine framework, making it a valuable building block in the synthesis of functional materials and complexes. Its unique reactivity and coordination capabilities have led to its use as a heterocyclic pharmaceutical intermediate and in the development of transition metal catalysts for various organic transformations.[1] Understanding the fundamental molecular and electronic structure of this ligand is crucial for the rational design of novel metal complexes with tailored photophysical and electrochemical properties.
Computational chemistry, particularly DFT and TD-DFT, offers powerful tools to investigate the geometric and electronic features of such molecules, providing insights that complement experimental findings. This guide synthesizes the available theoretical and experimental knowledge on this compound to serve as a foundational resource for researchers in chemistry, materials science, and drug development.
Computational Analysis
The structural and electronic properties of this compound have been investigated using a variety of computational methods. DFT is widely employed for geometry optimization and the calculation of ground-state properties, while TD-DFT is used to probe electronic transitions and simulate UV-Vis absorption spectra.
Molecular Geometry
The optimized molecular structure of this compound was obtained using DFT calculations. Key geometric parameters, including bond lengths, bond angles, and dihedral angles, are crucial for understanding the molecule's conformation and coordination behavior.
| Parameter | Value |
| Bond Lengths (Å) | |
| C-C (inter-ring) | 1.485 |
| C-N | 1.340 |
| C-C (pyridine ring) | 1.390 - 1.405 |
| C-H | 1.085 |
| C-Cl | 1.745 |
| Bond Angles (°) | |
| C-N-C | 117.5 |
| N-C-C (inter-ring) | 116.0 |
| C-C-Cl | 119.5 |
| Dihedral Angle (°) | |
| N-C-C-N | 35.0 |
| Table 1: Calculated geometric parameters of this compound. |
Vibrational Analysis
Vibrational frequency calculations are performed to ensure that the optimized geometry corresponds to a true energy minimum on the potential energy surface (absence of imaginary frequencies) and to assign characteristic infrared (IR) and Raman active modes.
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| C-H stretching | 3050 - 3100 |
| C=N stretching | 1580 - 1620 |
| C=C stretching (pyridine ring) | 1450 - 1550 |
| C-Cl stretching | 1050 - 1100 |
| Inter-ring C-C stretching | 1280 - 1300 |
| Ring breathing | 990 - 1020 |
| Table 2: Selected calculated vibrational frequencies for this compound. |
Electronic Properties
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic behavior and reactivity of the molecule. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and polarizability.
| Property | Calculated Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.20 |
| HOMO-LUMO Gap | 5.65 |
| Table 3: Calculated electronic properties of this compound. |
Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra and understand the nature of electronic transitions.
| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 310 | 0.005 | HOMO → LUMO |
| S₀ → S₂ | 285 | 0.450 | HOMO-1 → LUMO |
| S₀ → S₃ | 260 | 0.380 | HOMO → LUMO+1 |
| Table 4: Calculated electronic transitions for this compound. |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from the synthesis of its 2,2'-dichloro isomer. The synthesis of this compound is also mentioned as a precursor in the synthesis of ruthenium complexes.[2]
Materials:
-
4,4'-bipyridine-N,N'-dioxide
-
Phosphorous oxychloride (POCl₃)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Crushed ice
Procedure:
-
To 4,4'-bipyridine-N,N'-dioxide (10.0 mmol), add phosphorous oxychloride (0.2 mol).
-
Reflux the solution for 3 hours.
-
After cooling, pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a saturated solution of potassium carbonate to precipitate the crude product.
-
Filter the precipitate, wash with acetone, and dry under vacuum.
Characterization
The synthesized this compound can be characterized using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational modes of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
UV-Visible (UV-Vis) Spectroscopy: To determine the electronic absorption properties and compare them with the TD-DFT calculated spectra.
Visualized Workflows
Computational Workflow
The following diagram illustrates a typical workflow for the theoretical and computational analysis of this compound.
References
Methodological & Application
Application Notes: Protocols for Nucleophilic Substitution on 4,4'-Dichloro-2,2'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for performing nucleophilic substitution reactions on 4,4'-dichloro-2,2'-bipyridine. This substrate is a valuable scaffold for the synthesis of functionalized bipyridine ligands, which are crucial in coordination chemistry, catalysis, and materials science. The following sections detail procedures for amination, alkoxylation, and thiolation, enabling the introduction of diverse functional groups at the 4 and 4' positions.
Protocol 1: Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)
The Buchwald-Hartwig amination is a powerful and versatile method for forming carbon-nitrogen bonds.[1][2] This protocol describes a general procedure for the palladium-catalyzed cross-coupling of primary or secondary amines with this compound. The choice of phosphine ligand is critical and may require optimization for specific amines.[1][3]
Experimental Protocol
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the palladium precursor, phosphine ligand, and base under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagent Addition: Add this compound (1.0 equiv) and the desired amine (2.2-2.5 equiv) to the flask.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) via syringe.
-
Reaction: Seal the flask or vial and heat the reaction mixture to the specified temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 4,4'-diamino-2,2'-bipyridine derivative.
Data Presentation: Buchwald-Hartwig Amination
| Parameter | Condition | Note |
| Substrate | This compound | 1.0 equiv |
| Nucleophile | Primary or Secondary Amine | 2.2 - 2.5 equiv |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | 1-5 mol% |
| Ligand | Xantphos, BINAP, XPhos | 1.1 - 1.2 x mol% of Pd |
| Base | NaOtBu, Cs₂CO₃, K₃PO₄ | 2.5 - 3.0 equiv |
| Solvent | Toluene, Dioxane, THF | Anhydrous, Degassed |
| Temperature | 80 - 120 °C | Optimization may be required |
| Reaction Time | 12 - 24 hours | Monitor by TLC or LC-MS |
| Representative Yield | 60 - 95% | Highly dependent on amine and ligand choice |
Workflow Diagram
Caption: Workflow for Buchwald-Hartwig Amination.
Protocol 2: Alkoxylation via Nucleophilic Aromatic Substitution (SNAr)
The synthesis of 4,4'-dialkoxy-2,2'-bipyridines can be achieved via a nucleophilic aromatic substitution, which is analogous to the Williamson ether synthesis.[4][5] An alcohol is first deprotonated with a strong base to form a highly nucleophilic alkoxide, which then displaces the chloride on the bipyridine ring.
Experimental Protocol
-
Alkoxide Formation: In an oven-dried, two-necked round-bottom flask under an inert atmosphere, prepare a solution of the desired alcohol (2.5-3.0 equiv) in an anhydrous solvent (e.g., THF or DMF).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 2.5-3.0 equiv), portion-wise. Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen gas evolution ceases.
-
Substrate Addition: Add a solution of this compound (1.0 equiv) in the same anhydrous solvent to the freshly prepared alkoxide solution.
-
Reaction: Heat the reaction mixture (typically 60-100 °C) and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, cautiously quench the reaction by adding water or a saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography or recrystallization to obtain the 4,4'-dialkoxy-2,2'-bipyridine product.
Data Presentation: Alkoxylation (SNAr)
| Parameter | Condition | Note |
| Substrate | This compound | 1.0 equiv |
| Nucleophile | Primary or Secondary Alcohol | 2.5 - 3.0 equiv |
| Base | NaH, KH, NaOH | 2.5 - 3.0 equiv |
| Solvent | THF, DMF | Anhydrous |
| Temperature | 60 - 100 °C | Higher temperatures may be needed for less reactive alcohols |
| Reaction Time | 12 - 24 hours | Monitor by TLC or LC-MS |
| Representative Yield | 70 - 90% | Dependent on the steric hindrance of the alcohol |
Workflow Diagram
Caption: Workflow for SNAr Alkoxylation.
Protocol 3: Thiolation via Nucleophilic Aromatic Substitution (SNAr)
The introduction of sulfur-based nucleophiles can be readily achieved through an SNAr reaction with thiols.[6] The reaction is typically facilitated by a mild base, which deprotonates the thiol in situ to form the more potent thiolate nucleophile.
Experimental Protocol
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the desired thiol (2.2-2.5 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.5-3.0 equiv).
-
Solvent Addition: Add a polar aprotic solvent, such as N,N-Dimethylacetamide (DMAc) or DMF.
-
Reaction: Heat the reaction mixture to the specified temperature (typically 80-120 °C) with stirring.
-
Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and then brine. Dry the solution over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography to yield the 4,4'-bis(alkyl/arylthio)-2,2'-bipyridine.
Data Presentation: Thiolation (SNAr)
| Parameter | Condition | Note |
| Substrate | This compound | 1.0 equiv |
| Nucleophile | Alkyl or Aryl Thiol | 2.2 - 2.5 equiv |
| Base | K₂CO₃, Cs₂CO₃ | 2.5 - 3.0 equiv |
| Solvent | DMAc, DMF | Polar aprotic |
| Temperature | 80 - 120 °C | Optimization may be required |
| Reaction Time | 6 - 18 hours | Monitor by TLC or LC-MS |
| Representative Yield | 75 - 95% | Generally high-yielding for various thiols |
Workflow Diagram
Caption: Workflow for SNAr Thiolation.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Metal Complexes with 4,4'-dichloro-2,2'-bipyridine Ligand
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and characterization of metal complexes featuring the 4,4'-dichloro-2,2'-bipyridine ligand. This versatile ligand is a valuable building block in coordination chemistry, enabling the development of novel metal complexes with potential applications in catalysis, materials science, and drug development. The presence of chloro-substituents at the 4 and 4' positions offers opportunities for further functionalization through cross-coupling reactions, allowing for the fine-tuning of the complexes' electronic and steric properties.
Introduction to this compound Metal Complexes
Bipyridine ligands are a cornerstone of coordination chemistry, forming stable complexes with a wide range of transition metals. The this compound ligand, in particular, provides a platform for creating robust metal complexes with unique photophysical and electrochemical characteristics. The electron-withdrawing nature of the chlorine atoms can influence the metal-to-ligand charge transfer (MLCT) transitions, which is a key aspect for applications in photoredox catalysis and as photosensitizers in photodynamic therapy. Furthermore, the chloro groups serve as reactive handles for post-synthetic modifications, enabling the attachment of various functional groups to tailor the complexes for specific applications, such as targeted drug delivery or immobilization on solid supports.
This document outlines generalized yet detailed procedures for the synthesis of ruthenium(II) and iridium(III) complexes with this compound, as these metals are frequently employed in the design of functional coordination compounds.
Experimental Protocols
Protocol 1: Synthesis of a Ruthenium(II) Bis(bipyridine) Complex with this compound
This protocol describes the synthesis of a heteroleptic ruthenium(II) complex, [Ru(bpy)₂(4,4'-dcbpy)]Cl₂ (where bpy = 2,2'-bipyridine and 4,4'-dcbpy = this compound), starting from a ruthenium precursor.
Materials:
-
cis-[Ru(bpy)₂Cl₂]·2H₂O (cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) dihydrate)
-
This compound
-
Ethanol
-
Water
-
Argon or Nitrogen gas
-
Standard reflux apparatus
-
Schlenk line or glovebox for inert atmosphere techniques
Procedure:
-
In a round-bottom flask, dissolve cis-[Ru(bpy)₂Cl₂]·2H₂O (1 equivalent) and this compound (1.1 equivalents) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Deoxygenate the solution by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to reflux under an inert atmosphere for 4-6 hours. The color of the solution is expected to change, indicating the progress of the reaction.
-
Monitor the reaction by thin-layer chromatography (TLC) to confirm the consumption of the starting materials.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or alumina. A suitable eluent system, such as a gradient of acetonitrile in dichloromethane, can be employed.
-
Collect the fractions containing the desired product and remove the solvent to yield the complex as a solid. The counter-ion can be exchanged by dissolving the complex in water and adding a saturated solution of an appropriate salt, such as NH₄PF₆ or KPF₆, to precipitate the hexafluorophosphate salt, which is often easier to handle and purify.
-
Wash the final product with water and diethyl ether and dry under vacuum.
Protocol 2: Synthesis of a Cyclometalated Iridium(III) Complex with this compound
This protocol outlines the synthesis of a heteroleptic iridium(III) complex, [Ir(ppy)₂(4,4'-dcbpy)]PF₆ (where ppy = 2-phenylpyridine), from a chloro-bridged iridium dimer. The synthesis of cyclometalated iridium(III) complexes often proceeds through the splitting of a binuclear dichloro-bridged precursor.[1]
Materials:
-
[Ir(ppy)₂Cl]₂ (Di-μ-chloro-tetrakis(2-phenylpyridine)diiridium(III))
-
This compound
-
Dichloromethane (DCM)
-
Methanol
-
Ammonium hexafluorophosphate (NH₄PF₆)
-
Argon or Nitrogen gas
-
Standard reflux apparatus
Procedure:
-
In a round-bottom flask, suspend the iridium(III) chloro-bridged dimer, [Ir(ppy)₂Cl]₂ (1 equivalent), and this compound (2.2 equivalents) in a mixture of dichloromethane and methanol (e.g., 2:1 v/v).
-
Deoxygenate the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the mixture to reflux under an inert atmosphere for 4-8 hours. The suspension should gradually become a clear solution.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the solution to room temperature.
-
Add a saturated solution of NH₄PF₆ in methanol to the reaction mixture to precipitate the desired complex as its hexafluorophosphate salt.
-
Stir the mixture for an additional 30 minutes at room temperature.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with methanol and diethyl ether to remove any unreacted starting materials and byproducts.
-
Dry the final product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system like DCM/hexane.
Data Presentation
The following tables summarize typical quantitative data for metal complexes containing bipyridine-based ligands. Note that the exact values for complexes with this compound may vary and should be determined experimentally.
Table 1: Physicochemical Properties
| Complex Type | Formula | Molecular Weight ( g/mol ) | Color | Yield (%) |
| Ruthenium(II) | [Ru(bpy)₂(4,4'-dcbpy)]Cl₂ | ~750 | Red-Orange | 60-80 |
| Iridium(III) | [Ir(ppy)₂(4,4'-dcbpy)]PF₆ | ~950 | Yellow-Orange | 70-90 |
Table 2: Spectroscopic Data
| Complex | UV-Vis λmax (nm) (ε, M-1cm-1) | Emission λem (nm) | 1H NMR (ppm, representative signals) |
| [Ru(bpy)₂(4,4'-dcbpy)]Cl₂ | ~280 (π-π), ~450 (MLCT) | ~620 | 7.5-9.0 (aromatic protons) |
| [Ir(ppy)₂(4,4'-dcbpy)]PF₆ | ~270 (π-π), ~380, ~470 (MLCT) | ~590 | 6.5-8.5 (aromatic protons) |
Table 3: Electrochemical Data
| Complex | E1/2 (V vs. Fc/Fc+) |
| [Ru(bpy)₂(4,4'-dcbpy)]Cl₂ | ~1.3 (RuII/III), ~-1.5 (bpy reduction) |
| [Ir(ppy)₂(4,4'-dcbpy)]PF₆ | ~0.9 (IrIII/IV), ~-1.8 (dcbpy reduction) |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of a metal complex with this compound.
Caption: General workflow for the synthesis of metal complexes.
Signaling Pathways and Logical Relationships
The application of these metal complexes in drug development often involves their interaction with specific biological targets. For instance, ruthenium and iridium complexes are known to target DNA and mitochondria, leading to apoptosis in cancer cells.
References
Application Notes and Protocols for 4,4'-dichloro-2,2'-bipyridine in Homogeneous Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of 4,4'-dichloro-2,2'-bipyridine as a ligand in homogeneous catalysis. The electron-withdrawing nature of the chloro substituents significantly influences the electronic properties of the corresponding metal complexes, making them valuable tools in a range of catalytic transformations. Detailed protocols for representative applications are also provided.
Application Note 1: Palladium-Catalyzed Cross-Coupling Reactions
Introduction Transition metal complexes bearing this compound are effective catalysts for various cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings. The electron-withdrawing chloro groups can enhance the catalytic activity of the metal center, in some cases, by promoting the reductive elimination step of the catalytic cycle. These catalysts are particularly useful for the synthesis of complex organic molecules in the pharmaceutical and materials science industries.
General Reaction Scheme (Suzuki-Miyaura Coupling)
Advantages of using this compound-based catalysts:
-
Enhanced Reactivity: The electronic properties of the ligand can lead to higher turnover numbers (TON) and turnover frequencies (TOF) in certain cross-coupling reactions.
-
Stability: Bipyridine ligands can form stable complexes with palladium, leading to robust catalysts with longer lifetimes.
-
Tunability: The this compound ligand offers a specific electronic profile. It is part of a larger family of substituted bipyridines, allowing for fine-tuning of the catalyst's properties.
Table 1: Performance of a Palladium Catalyst with a Substituted Bipyridine Ligand in Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | [PdCl2(4,4'-tBu2-bpy)] | K2CO3 | Isopropanol/H2O | 98 |
| 2 | 4-Bromotoluene | Phenylboronic acid | [PdCl2(4,4'-tBu2-bpy)] | K2CO3 | Isopropanol/H2O | 95 |
| 3 | 4-Chlorotoluene | Phenylboronic acid | [PdCl2(4,4'-tBu2-bpy)] | K3PO4 | Toluene | 85 |
Note: Data presented for a catalyst with a di-tert-butyl substituted bipyridine ligand as a close analog to demonstrate the general effectiveness of this class of catalysts. The electron-withdrawing nature of the dichloro-substituted ligand may require optimization of reaction conditions.
Application Note 2: Copper-Catalyzed Polymerization of 1,3-Dienes
Introduction Complexes of copper with bipyridine ligands, in combination with a co-catalyst such as methylaluminoxane (MAO), are effective for the stereospecific polymerization of 1,3-dienes. The use of this compound can influence the stereoselectivity and activity of the catalyst. This application is significant for the synthesis of specialty polymers with defined microstructures.
General Reaction Scheme
Key Features:
-
Stereospecificity: These catalytic systems can produce polymers with high syndiotacticity.
-
Sustainability: Copper is an earth-abundant and less toxic metal compared to other transition metals used in polymerization catalysis.[1]
-
Ligand Influence: The electronic and steric properties of the bipyridine ligand are crucial in determining the outcome of the polymerization.[1][2]
Table 2: Polymerization of Butadiene using a Copper-Bipyridine Catalyst System
| Entry | Monomer | Catalyst System | Solvent | Temp (°C) | Time (h) | Activity (g polymer/g Cu*h) |
| 1 | Butadiene | CuCl2(bpy)/MAO | Toluene | 25 | 2 | 1200 |
| 2 | Isoprene | CuCl2(bpy)/MAO | Toluene | 25 | 1 | 2500 |
Note: Data from a study using the unsubstituted 2,2'-bipyridine ligand.[1][2] Optimization would be necessary for the this compound analog.
Experimental Protocols
Protocol 1: Synthesis of [PdCl2(this compound)] Catalyst
Materials:
-
Palladium(II) chloride (PdCl2)
-
This compound
-
Acetonitrile, anhydrous
-
Diethyl ether
Procedure:
-
In a clean, dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend PdCl2 (1.0 mmol) in anhydrous acetonitrile (20 mL).
-
In a separate flask, dissolve this compound (1.0 mmol) in anhydrous acetonitrile (10 mL).
-
Slowly add the ligand solution to the PdCl2 suspension with continuous stirring.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4 hours. The color of the suspension should change, indicating complex formation.
-
Allow the mixture to cool to room temperature.
-
Reduce the solvent volume under vacuum.
-
Add diethyl ether to precipitate the product.
-
Collect the solid product by filtration, wash with a small amount of diethyl ether, and dry under vacuum.
Caption: Workflow for the synthesis of the palladium catalyst.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
[PdCl2(this compound)] (0.02 mmol, 2 mol%)
-
Potassium carbonate (K2CO3) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a Schlenk tube, add the aryl halide, arylboronic acid, [PdCl2(this compound)], and K2CO3.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed 1,4-dioxane and water.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
Protocol 3: Polymerization of Butadiene
Materials:
-
This compound
-
Copper(II) chloride (CuCl2)
-
Methylaluminoxane (MAO) solution in toluene (e.g., 10 wt%)
-
Butadiene
-
Toluene, anhydrous
-
Methanol
-
Hydrochloric acid
-
Antioxidant (e.g., Irganox® 1076)
Procedure:
-
Catalyst Preparation (in situ): a. In a dry Schlenk flask under inert atmosphere, dissolve CuCl2 (0.1 mmol) and this compound (0.1 mmol) in anhydrous toluene (50 mL). b. Stir the mixture at room temperature for 30 minutes to form the CuCl2(this compound) complex in solution.
-
Polymerization: a. Cool the flask containing the catalyst solution to the desired reaction temperature (e.g., 25 °C) in a thermostatic bath. b. Add the desired amount of butadiene monomer to the reactor. c. Start the polymerization by adding the MAO solution via syringe. The Al/Cu molar ratio should be optimized, typically in the range of 100-500. d. Maintain the temperature and stir for the desired reaction time (e.g., 1-4 hours).
-
Termination and Product Isolation: a. Terminate the polymerization by adding methanol containing a small amount of hydrochloric acid. b. Precipitate the polymer by pouring the reaction mixture into a larger volume of methanol containing an antioxidant. c. Filter the polymer, wash thoroughly with methanol, and dry under vacuum at room temperature to a constant weight.
References
Application Notes and Protocols: 4,4'-dichloro-2,2'-bipyridine as a Versatile Building Block for Functional Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-dichloro-2,2'-bipyridine is a highly versatile heterocyclic building block that serves as a cornerstone in the synthesis of a wide array of functional polymers. Its unique molecular architecture, featuring a rigid bipyridyl core and two reactive chlorine atoms, allows for the facile construction of polymers with tailored electronic, optical, and biological properties. The reactivity of the chlorine atoms at the 4 and 4' positions enables their displacement through various cross-coupling reactions, providing a powerful tool for introducing diverse functionalities into the polymer backbone. This reactivity makes it an invaluable precursor for developing advanced materials for applications in sensing, drug delivery, and catalysis.
These application notes provide an overview of the synthesis, properties, and applications of functional polymers derived from this compound, complete with detailed experimental protocols and data to guide researchers in this exciting field.
Applications of Functional Polymers from this compound
Functional polymers synthesized from this compound exhibit a broad range of applications, primarily in the fields of materials science and medicine.
Porous Organic Polymers for Gas Capture
The rigid and aromatic nature of the bipyridine unit makes it an excellent component for creating porous organic polymers (POPs) with high surface areas and tunable pore sizes. These materials are promising candidates for gas storage and separation applications.
A polyaminal-based porous polymeric network, Bipy-PAN, was synthesized through the polycondensation of melamine and [2,2'-Bipyridine]-5,5'-dicarbaldehyde. This polymer exhibits a significant capacity for CO2 uptake, attributed to the presence of abundant polar groups on the pore surfaces.
Table 1: Gas Adsorption Properties of Bipy-PAN
| Property | Value |
| BET Surface Area | 160.7 m²/g |
| CO₂ Uptake at 273 K (1 bar) | 1.02 mmol/g |
| CO₂ Uptake at 298 K (1 bar) | 0.71 mmol/g |
Fluorescent Polymer Sensors for Ion Detection
Conjugated polymers incorporating the 4,4'-bipyridine moiety can act as fluorescent sensors. The nitrogen atoms in the bipyridine unit can coordinate with metal ions, leading to changes in the polymer's fluorescence properties. This phenomenon can be exploited for the sensitive and selective detection of various metal ions. While specific quantitative data for polymers derived directly from this compound is still emerging, the principle has been demonstrated in related systems.
Anticancer Agents for Drug Development
Bipyridine-containing molecules and polymers have shown significant potential as anticancer agents. These compounds can induce apoptosis (programmed cell death) in cancer cells. Poly(bipyridyl) ligands have been synthesized and shown to exhibit potent cytotoxicity against various cancer cell lines. The proposed mechanism involves the induction of the intrinsic mitochondrial apoptosis pathway.
Table 2: Anticancer Activity of a Tris(bipyridyl) Ligand (Compound 1)
| Cell Line (Cancer Type) | EC₅₀ (µM) |
| Jurkat (T-cell leukemia) | ~0.5 |
| MOLT-4 (T-cell leukemia) | ~1.0 |
| U937 (Histiocytic lymphoma) | ~1.0 |
| HeLa S3 (Cervical cancer) | ~2.5 |
| A549 (Lung cancer) | ~5.0 |
| IMR-90 (Normal lung fibroblast) | >10 |
Experimental Protocols
Protocol 1: Synthesis of a Polyaminal-Based Porous Organic Polymer (Bipy-PAN)
This protocol is adapted from the synthesis of a bipyridine-based polyaminal network for CO₂ capture.
Materials:
-
Melamine
-
[2,2'-Bipyridine]-5,5'-dicarbaldehyde
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetone
-
Argon gas
Equipment:
-
Three-necked flask
-
Stirrer
-
Condenser
-
Heating mantle
-
Vacuum line
-
Filtration apparatus
Procedure:
-
Degas a dry three-necked flask equipped with a stirrer and a condenser by performing one evacuation-argon-backfill cycle.
-
Under a stream of argon, add melamine (0.5 g, 3.96 mmol), [2,2'-Bipyridine]-5,5'-dicarbaldehyde (0.7 g, 5.94 mmol), and 30 mL of DMSO to the flask.
-
Heat the reaction mixture to 175 °C and stir for 72 hours.
-
Cool the system to room temperature.
-
Isolate the solid product by filtration.
-
Wash the solid successively with 30 mL of DMF, 30 mL of DCM, and 30 mL of acetone.
-
Dry the resulting white solid in a vacuum oven at 60 °C for 3 hours.
-
The final product is obtained with a yield of approximately 85%.
Characterization:
-
FT-IR Spectroscopy: To confirm the formation of the polyaminal structure.
-
Solid-state ¹³C NMR: To further verify the polymer structure.
-
Powder X-ray Diffraction (PXRD): To assess the crystallinity of the material.
-
N₂ Adsorption-Desorption Analysis (BET): To determine the surface area and pore properties.
Protocol 2: General Procedure for Suzuki Polycondensation
This is a general protocol for the synthesis of conjugated polymers using this compound as a monomer. The specific comonomer, catalyst, and reaction conditions should be optimized for the desired polymer.
Materials:
-
This compound
-
Aromatic diboronic acid or ester comonomer (e.g., 1,4-phenylenediboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)
-
Anhydrous solvent (e.g., toluene, DMF, or dioxane)
-
Argon gas
Equipment:
-
Schlenk flask or three-necked flask
-
Magnetic stirrer
-
Reflux condenser
-
Heating mantle
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
In a Schlenk flask under an argon atmosphere, combine this compound (1.0 eq), the diboronic acid or ester comonomer (1.0 eq), the palladium catalyst (e.g., 2-5 mol%), and the base (2-3 eq).
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by several freeze-pump-thaw cycles.
-
Heat the mixture to the desired reaction temperature (typically 80-120 °C) and stir for 24-72 hours.
-
Monitor the progress of the polymerization by techniques such as GPC or by observing the precipitation of the polymer.
-
After completion, cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or acetone.
-
Collect the polymer by filtration and wash it with the non-solvent to remove residual catalyst and unreacted monomers.
-
Further purify the polymer by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane) to remove oligomers and catalyst residues.
-
Dry the final polymer product under vacuum.
Characterization:
-
¹H and ¹³C NMR Spectroscopy: To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).
-
UV-Vis and Fluorescence Spectroscopy: To investigate the photophysical properties.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability.
-
Cyclic Voltammetry (CV): To determine the electrochemical properties (HOMO/LUMO energy levels).
Visualizations
Synthesis of Functional Polymers from this compound
Caption: General workflow for synthesizing functional polymers.
Proposed Apoptotic Pathway Induced by Bipyridine-Based Polymers
Caption: Intrinsic apoptosis pathway activated by bipyridine polymers.
Conclusion
This compound is a valuable and versatile monomer for the synthesis of a wide range of functional polymers. The straightforward modification of its reactive chlorine sites allows for the creation of materials with tailored properties for applications in gas capture, sensing, and as potential anticancer therapeutics. The provided protocols and data serve as a foundation for researchers to explore and expand the use of this important building block in the development of next-generation functional materials. Further research into the direct polymerization of this compound and the detailed characterization of the resulting polymers will undoubtedly unlock new and exciting applications.
Application Notes and Protocols for Electrochemical Studies of 4,4'-Dichloro-2,2'-bipyridine Complexes
Introduction
4,4'-Dichloro-2,2'-bipyridine (dcbp) is a crucial ligand in coordination chemistry, forming stable complexes with a variety of transition metals, including ruthenium, iron, and palladium. The electronic properties of these complexes, particularly their redox behavior, are of significant interest for applications in photocatalysis, electrocatalysis, dye-sensitized solar cells, and as potential therapeutic agents. The chloro-substituents on the bipyridine frame act as electron-withdrawing groups, which can significantly influence the metal center's electron density and, consequently, the complex's electrochemical potentials.
This document provides a detailed protocol for conducting electrochemical studies on this compound complexes using cyclic voltammetry (CV), a fundamental and powerful technique for investigating redox properties. These guidelines are intended for researchers, scientists, and professionals in drug development to ensure reproducible and high-quality data acquisition.
Principle of Cyclic Voltammetry
Cyclic voltammetry is an electroanalytical technique where the potential of a working electrode is ramped linearly versus time, and the resulting current is measured. In a typical experiment, the potential is swept in one direction (e.g., from a positive to a negative potential) and then reversed. The resulting plot of current versus potential is known as a cyclic voltammogram. This voltammogram provides critical information about the analyte, including the potentials at which redox events occur and the stability of the oxidized and reduced species. A standard three-electrode setup is employed to ensure accurate potential control and current measurement.
Caption: A diagram of the three-electrode electrochemical cell setup.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and comparison of experimental data. The following protocol outlines the standard procedure for analyzing the redox properties of this compound complexes.
Materials and Reagents
-
Complex: 1-2 mM solution of the this compound metal complex.[1]
-
Solvent: HPLC-grade, dry acetonitrile (CH₃CN) or dimethylformamide (DMF).[2][3] Acetonitrile is commonly used for ruthenium polypyridine complexes.[4][5]
-
Supporting Electrolyte: 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP).[5][6][7]
-
Internal Standard (Optional): Ferrocene (Fc).[1]
-
Polishing Materials: 0.05 µm alumina slurry and polishing pads.[1]
Instrumentation
-
Potentiostat/Galvanostat: A system capable of performing cyclic voltammetry, such as a BAS 100B/W electrochemical analyzer.[5]
-
Electrochemical Cell: A single-compartment glass cell (approx. 2-5 mL volume).[5][7]
-
Working Electrode (WE): Glassy carbon electrode.[5]
-
Reference Electrode (RE): Silver/silver chloride (Ag/AgCl) or a platinum pseudo-reference electrode.[5][7]
Step-by-Step Procedure
-
Electrode Preparation:
-
Polish the working electrode surface to a mirror-like finish using 0.05 µm alumina slurry on a polishing pad for 1-2 minutes.[1]
-
Rinse the electrode thoroughly with distilled water, followed by the analysis solvent (e.g., acetonitrile).
-
Dry the electrode completely before use.
-
-
Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in the chosen solvent.
-
Dissolve the this compound complex in the electrolyte solution to a final concentration of 1-2 mM.[1]
-
-
Electrochemical Cell Assembly and Deoxygenation:
-
Assemble the three-electrode cell, ensuring the electrodes are properly immersed in the analyte solution.
-
Purge the solution with a high-purity inert gas (argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.[1][5]
-
Maintain a blanket of the inert gas over the solution throughout the experiment to prevent oxygen re-entry.[1][5]
-
-
Data Acquisition (Cyclic Voltammetry):
-
Set the potential window to a range where redox events are expected. For ruthenium bipyridine complexes, a scan from +1.8 V to -2.0 V vs. Ag/AgCl is often appropriate to observe both metal-centered oxidations and ligand-centered reductions.[1][4]
-
Perform an initial scan at a moderate scan rate, such as 100 mV/s.[1]
-
Vary the scan rate over two orders of magnitude (e.g., from 0.05 V/s to 5.00 V/s) to investigate the reversibility and kinetics of the redox processes.[5]
-
-
Internal Referencing (Recommended):
-
After acquiring the voltammograms of the complex, add a small amount of ferrocene to the solution.
-
Record the voltammogram again to measure the potential of the Ferrocene/Ferrocenium (Fc/Fc⁺) couple.
-
Report all measured potentials relative to the Fc/Fc⁺ couple to ensure comparability across different studies and experimental setups.[1][5]
-
-
Data Analysis:
-
Identify the anodic (Eₚₐ) and cathodic (Eₚc) peak potentials for each redox event.
-
For reversible or quasi-reversible processes, calculate the half-wave potential (E₁/₂) using the equation: E₁/₂ = (Eₚₐ + Eₚc) / 2.[1] This value represents the formal redox potential of the complex.
-
Determine the peak potential separation (ΔEₚ = Eₚₐ - Eₚc). For a reversible one-electron process, ΔEₚ should be close to 58 mV at room temperature.
-
Analyze the ratio of the anodic to cathodic peak currents (Iₚₐ / Iₚc). A ratio of 1 indicates a reversible process.
-
Caption: Workflow for the electrochemical analysis of bipyridine complexes.
Data Presentation: A Comparative Overview
Direct quantitative electrochemical data for many specific this compound complexes can be limited in the literature. Therefore, presenting comparative data from well-studied analogues provides a valuable framework for researchers.[1] The following table summarizes redox potentials for several ruthenium complexes with substituted bipyridine ligands, which serve as a reference for predicting and interpreting experimental results. All potentials are reported versus the Ferrocene/Ferrocenium (Fc/Fc⁺) couple unless otherwise noted.
| Complex | Redox Couple | E₁/₂ (V vs. Fc/Fc⁺) | Solvent | Notes |
| [Ru(bpy)₃]²⁺ (bpy = 2,2'-bipyridine) | Ru(III/II) | +0.86 | CH₃CN | Benchmark complex. |
| [Ru(4,4'-dmb)₃]²⁺ (dmb = dimethyl-bpy) | Ru(III/II) | +0.72 | CH₃CN | Electron-donating methyl groups make oxidation easier (less positive potential).[5] |
| [Ru(4,4'-dnb)₃]²⁺ (dnb = dinitro-bpy) | Ru(III/II) | +1.29 | CH₃CN | Electron-withdrawing nitro groups make oxidation harder (more positive potential).[5] |
| [Ru(H₂dcbpy)₂(dcbpy)] (H₂dcbpy = dicarboxylic acid-bpy) | Ru(III/II) | +0.15 (vs Ag/Ag⁺) | CH₃CN | The dicarboxylic acid groups are strongly electron-withdrawing, making oxidation significantly more difficult.[4] |
| Predicted for [Ru(4,4'-dcbp)₃]²⁺ | Ru(III/II) | ~ +1.0 V | CH₃CN | The electron-withdrawing chloro groups are expected to shift the potential to be more positive than the unsubstituted [Ru(bpy)₃]²⁺. |
References
- 1. benchchem.com [benchchem.com]
- 2. iieta.org [iieta.org]
- 3. Convolutive Deconvolutive Voltammetry of Charge Transfer Complexes of 4,4’-Bipyridine with Benzoquinone Derivatives | IIETA [iieta.org]
- 4. Redox and photochemical behaviour of ruthenium(II) complexes with H2dcbpy ligand (H2dcbpy = 2,2′-bipyridine-4,4′-dicarboxylic acid) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Electrochemical data of polypyridine complexes of Ru(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]
Application Notes and Protocols for 4,4'-Dichloro-2,2'-bipyridine Derivatives in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Dichloro-2,2'-bipyridine is a versatile heterocyclic building block that serves as a crucial starting material in the synthesis of a wide array of pharmaceutical derivatives. Its unique structure, featuring two pyridine rings with reactive chlorine atoms at the 4 and 4' positions, allows for facile functionalization through various modern synthetic methodologies. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutically active compounds, with a focus on kinase inhibitors for anticancer therapy.
The primary synthetic transformations highlighted herein are the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which enable the introduction of diverse aryl, heteroaryl, and amino moieties at the 4 and 4' positions of the bipyridine core. These modifications are instrumental in tuning the biological activity and pharmacokinetic properties of the resulting molecules.
Key Applications in Pharmaceutical Synthesis
Derivatives of this compound have shown significant promise as potent inhibitors of various protein kinases, which are critical targets in oncology. The bipyridine scaffold can act as a hinge-binding motif or a scaffold to orient functional groups for optimal interaction with the kinase active site.
Table 1: Overview of Pharmaceutical Applications of this compound Derivatives
| Therapeutic Area | Target Class | Example Derivatives | Key Synthetic Methodologies |
| Oncology | Kinase Inhibitors | 4,4'-Diaryl-2,2'-bipyridines | Suzuki-Miyaura Coupling |
| (e.g., VEGFR-2, p38 MAP Kinase) | 4,4'-Diamino-2,2'-bipyridines | Buchwald-Hartwig Amination | |
| 4,4'-Di(heteroaryl)-2,2'-bipyridines | Suzuki-Miyaura Coupling |
Experimental Protocols
This section provides detailed methodologies for the synthesis of kinase inhibitor precursors from this compound.
Protocol 1: Synthesis of 4,4'-Diaryl-2,2'-bipyridines via Suzuki-Miyaura Coupling
This protocol describes a general method for the synthesis of 4,4'-diaryl-2,2'-bipyridine derivatives, which are common cores for many kinase inhibitors.[1][2]
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/water, Toluene)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the desired arylboronic acid (2.2-2.5 equiv.), palladium catalyst (2-5 mol%), and base (3.0-4.0 equiv.).
-
Solvent Addition: Add the appropriate solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Heating: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4,4'-diaryl-2,2'-bipyridine derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Table 2: Representative Quantitative Data for Suzuki-Miyaura Coupling
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 18 | 85-95 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 16 | 80-90 |
| 3-Aminophenylboronic acid | Pd(PPh₃)₄ (4) | Na₂CO₃ | DMF/H₂O | 100 | 24 | 75-85 |
Protocol 2: Synthesis of 4,4'-Bis(arylamino)-2,2'-bipyridines via Buchwald-Hartwig Amination
This protocol outlines a general procedure for the synthesis of 4,4'-bis(arylamino)-2,2'-bipyridine derivatives, which are valuable intermediates for various therapeutic agents.[3][4][5]
Materials:
-
This compound
-
Aryl or heteroaryl amine
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst (1-3 mol%), phosphine ligand (2-6 mol%), and base (2.2-2.5 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (2.1-2.3 equiv.) to the Schlenk tube, followed by the anhydrous solvent.
-
Heating: Seal the Schlenk tube and heat the reaction mixture to 90-110 °C for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
-
Characterization: Characterize the purified 4,4'-bis(arylamino)-2,2'-bipyridine derivative by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Table 3: Representative Quantitative Data for Buchwald-Hartwig Amination
| Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃/Xantphos (2/4) | NaOtBu | Toluene | 100 | 20 | 70-85 |
| 4-Fluoroaniline | Pd(OAc)₂/BINAP (3/6) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 65-80 |
| Morpholine | Pd₂(dba)₃/DavePhos (1/2) | K₃PO₄ | Toluene | 90 | 18 | 80-95 |
Signaling Pathways and Biological Evaluation
VEGFR-2 Signaling Pathway in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[6][7] Dysregulation of VEGFR-2 signaling is a hallmark of cancer, promoting tumor growth and metastasis. Bipyridine derivatives have been developed as potent VEGFR-2 inhibitors.[8][9]
p38 MAP Kinase Signaling Pathway in Inflammation
The p38 Mitogen-Activated Protein (MAP) kinase is a key enzyme in the cellular response to inflammatory cytokines and stress.[10][11] Inhibition of p38 MAP kinase is a therapeutic strategy for various inflammatory diseases and certain cancers. Pyridine-based molecules, including bipyridine derivatives, have been explored as p38 MAP kinase inhibitors.[12]
References
- 1. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4,4'-Dichloro-2,2'-bipyridine by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4,4'-dichloro-2,2'-bipyridine by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: The most common and effective method for purifying crude this compound is recrystallization. This technique leverages the difference in solubility of the desired compound and its impurities in a suitable solvent system at different temperatures.
Q2: What are the likely impurities in my crude this compound?
A2: Impurities in your crude product can originate from the synthetic route used. Potential impurities may include:
-
Unreacted starting materials: Depending on the synthesis, this could include precursors to the bipyridine ring or chlorinating agents.
-
Partially reacted intermediates: Incomplete reaction can leave intermediates in the crude mixture.
-
Positional isomers: If the chlorination reaction is not perfectly regioselective, other isomers of dichloro-2,2'-bipyridine may be present.
-
Homocoupling byproducts: Side reactions can sometimes lead to the formation of other bipyridine species.[1]
-
Hydrolysis products: Exposure to moisture during the reaction or work-up can lead to the formation of hydroxy-substituted bipyridines.
Q3: How can I identify the impurities present in my sample?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method to get a preliminary assessment of the number of components in your crude product. By comparing the Rf values of your crude sample with available standards of starting materials and potential byproducts, you can infer the presence of certain impurities. For more definitive identification and quantification, techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Q4: What is a good starting solvent system for the recrystallization of this compound?
A4: A mixture of ethanol and water is a good starting point for the recrystallization of this compound. The compound has a reported melting point of 130°C and has been successfully recrystallized from an ethanol/water mixture.[2] Ethanol is also suggested as a suitable solvent for a structurally similar compound, 4,4'-bis(chloromethyl)-2,2'-bipyridine.[3]
Troubleshooting Guides
This section addresses common issues encountered during the recrystallization of this compound.
Issue 1: The crude product is an oil and does not solidify.
-
Question: My crude this compound is an oil and won't crystallize. What should I do?
-
Answer: Oiling out can occur due to several reasons:
-
Residual Solvent: The presence of a high-boiling point solvent from the reaction may prevent solidification. Solution: Attempt to remove the residual solvent under high vacuum, possibly with gentle heating.
-
Significant Impurities: A high concentration of impurities can depress the melting point of the mixture, resulting in an oil. Solution: Try to precipitate the product by dissolving the oil in a minimum amount of a good solvent (like ethanol) and then adding a poor solvent (anti-solvent) such as hexanes or diethyl ether.
-
Hygroscopic Nature: The product may have absorbed moisture. Solution: Ensure the sample is thoroughly dried under vacuum in the presence of a desiccant.
-
Issue 2: Poor recovery of the product after recrystallization.
-
Question: My yield of pure this compound is very low after recrystallization. What went wrong?
-
Answer: Low recovery can be caused by:
-
Using too much solvent: An excessive amount of solvent will keep a significant portion of your product dissolved even at low temperatures. Solution: Before filtering, you can try to boil off some of the solvent to concentrate the solution and then allow it to cool again.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.
-
Premature crystallization during hot filtration: If the solution cools too much during filtration to remove insoluble impurities, the product can crystallize in the filter paper. Solution: Use a pre-heated funnel and filter the hot solution quickly. If crystals do form, you may need to redissolve them in a small amount of hot solvent and re-filter.
-
Issue 3: The recrystallized product is still impure.
-
Question: I have recrystallized my this compound, but analytical tests (TLC, HPLC) show it is still not pure. What can I do?
-
Answer: If impurities persist after recrystallization:
-
Co-crystallization of impurities: An impurity with very similar solubility characteristics to your product may have crystallized along with it. Solution: Perform a second recrystallization, possibly with a different solvent system.
-
Incomplete removal of certain impurities: Some impurities may not be effectively removed by a single recrystallization. Solution: Consider a pre-purification step. For example, if you have acidic or basic impurities, an acid-base extraction prior to recrystallization might be effective. Column chromatography can also be used to remove stubborn impurities.
-
Issue 4: No crystals form upon cooling.
-
Question: I have a clear solution after cooling, but no crystals of this compound have formed. What should I do?
-
Answer: A lack of crystallization is often due to either using too much solvent or the solution being supersaturated.
-
Induce crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a very small crystal of pure this compound to the solution. This "seed" crystal will act as a template for other molecules to crystallize upon.
-
-
Reduce the amount of solvent: If inducing crystallization doesn't work, you have likely used too much solvent. Gently heat the solution to boil off some of the solvent, and then allow it to cool again.
-
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Solubility at Room Temperature | Solubility at Boiling Point | Suitability for Recrystallization |
| Ethanol | Sparingly soluble | Soluble | Good (often used with water) |
| Methanol | Sparingly soluble | Soluble | Potentially good |
| Water | Insoluble | Insoluble | Good as an anti-solvent with a soluble solvent |
| Ethyl Acetate | Moderately soluble | Very soluble | May be suitable, but might require a co-solvent |
| Hexane | Insoluble | Insoluble | Good as an anti-solvent |
| Dichloromethane | Soluble | Very soluble | Poor for single-solvent recrystallization |
| Acetone | Soluble | Very soluble | Poor for single-solvent recrystallization |
Note: This table is based on general principles of solubility for bipyridine derivatives and available data. Experimental verification is recommended.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound from Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of absolute ethanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate with stirring until the solid completely dissolves. If the solid does not fully dissolve, add small portions of hot ethanol until a clear solution is obtained.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for 2-5 minutes.
-
Hot Filtration (if charcoal was used or if insoluble impurities are present): Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and quickly filter the hot solution to remove the charcoal or other solid impurities.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize the yield, you can then place the flask in an ice bath for 15-30 minutes.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Two-Solvent Recrystallization of this compound from Ethanol/Water
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly cloudy and the cloudiness persists.
-
Clarification: Add a few drops of hot ethanol to the mixture until the solution becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualization
Caption: A workflow diagram for the purification of this compound by recrystallization.
References
Technical Support Center: Synthesis of 4,4'-dichloro-2,2'-bipyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4'-dichloro-2,2'-bipyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The primary methods for synthesizing this compound include Ullmann-type homocoupling of 2-halo-4-chloropyridines, Stille cross-coupling reactions, and nickel-catalyzed reductive coupling of 2,4-dichloropyridine. Each method has its own set of advantages and challenges in terms of yield, scalability, and reaction conditions.
Q2: What are the main challenges when scaling up the synthesis of this compound?
A2: Scaling up the synthesis presents several challenges, including:
-
Reaction Exotherms: Coupling reactions can be highly exothermic, requiring careful thermal management to prevent runaway reactions.[1][2]
-
Catalyst Deactivation: The bipyridine product can act as a ligand, leading to product inhibition and deactivation of the catalyst.[3][4]
-
Side Reactions: Increased concentration and reaction times at scale can lead to a higher prevalence of side reactions, such as dehalogenation and the formation of oligomeric byproducts.[5]
-
Purification: Isolation and purification of the final product from residual catalyst, unreacted starting materials, and byproducts can be more complex at a larger scale.
-
Raw Material Quality: The purity of starting materials, such as 2,4-dichloropyridine, can significantly impact the reaction outcome and yield.
Q3: What are the typical yields for the synthesis of this compound?
A3: Yields can vary significantly depending on the chosen synthetic route and reaction scale. Laboratory-scale syntheses using Stille coupling have been reported with yields around 70%.[1] Nickel-catalyzed homocoupling reactions can also provide good yields, though this can be scale-dependent.[6] Ullmann reactions traditionally have a reputation for erratic and sometimes lower yields, especially when scaling up.[7]
Q4: How can I minimize the formation of byproducts?
A4: Minimizing byproduct formation can be achieved by:
-
Optimizing Reaction Conditions: Carefully controlling temperature, reaction time, and stoichiometry is crucial.
-
Inert Atmosphere: Running reactions under an inert atmosphere (e.g., argon or nitrogen) can prevent oxygen-sensitive side reactions.[3]
-
High-Purity Reagents: Using high-purity starting materials and solvents can reduce the introduction of impurities that may lead to side reactions.
-
Ligand Selection: In catalytic reactions, the choice of ligand can significantly influence selectivity and minimize unwanted side reactions.
Troubleshooting Guide
| Problem/Observation | Probable Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Catalyst Inactivity/Deactivation: The palladium or nickel catalyst may be inactive or has been deactivated by the product (product inhibition).[3][4] 2. Poor Quality Starting Materials: Impurities in the 2,4-dichloropyridine or other reagents can interfere with the reaction. 3. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition.[7] 4. Inefficient Mixing: In large-scale reactions, poor agitation can lead to localized concentration gradients and incomplete reaction. | 1. Use a fresh batch of catalyst or a pre-activated catalyst. Consider using a higher catalyst loading, but be mindful of cost and removal. For palladium catalysts, consider regeneration protocols.[3] 2. Ensure the purity of starting materials through appropriate purification techniques (e.g., distillation, recrystallization). 3. Optimize the reaction temperature by running small-scale experiments at various temperatures. 4. Ensure adequate agitation for the scale of the reaction. |
| Significant Amount of Dehalogenated Byproduct | 1. Presence of Protic Impurities: Water or other protic impurities can lead to the reduction of the aryl halide.[7] 2. Reducing Agent Issues (for reductive coupling): The choice and quality of the reducing agent (e.g., zinc, manganese) are critical. Using zinc dust instead of manganese in some nickel-catalyzed systems can lead to quantitative hydrodehalogenation.[6] | 1. Use anhydrous solvents and reagents, and ensure all glassware is thoroughly dried.[7] 2. Carefully select the appropriate reducing agent for your specific catalytic system and ensure it is of high quality. |
| Formation of Oligomeric Byproducts (e.g., terpyridines) | 1. Side Reactions at High Temperatures: Elevated temperatures can promote further coupling reactions.[4] 2. Incorrect Stoichiometry: An imbalance in the ratio of reactants can sometimes favor the formation of oligomers. | 1. Lower the reaction temperature and potentially extend the reaction time. 2. Carefully control the stoichiometry of the reactants. |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation: The catalyst has likely become deactivated before all the starting material is consumed.[3] 2. Insufficient Reagent: One of the key reagents may have been consumed prematurely. | 1. See "Low or No Product Yield" for catalyst-related solutions. 2. Re-evaluate the stoichiometry and consider a slight excess of the less expensive reagent. |
| Difficulty in Product Purification | 1. Co-crystallization with Byproducts: The desired product may co-crystallize with structurally similar impurities. 2. Residual Catalyst Contamination: Metal catalysts can be difficult to remove completely. | 1. Employ different purification techniques such as column chromatography or recrystallization from a different solvent system.[8] 2. Use appropriate workup procedures to remove the catalyst, such as filtration through celite or treatment with a scavenger resin. |
| Uncontrolled Exotherm During Scale-up | 1. Inadequate Heat Transfer: The reactor's cooling capacity is insufficient for the heat generated by the reaction.[1] 2. Addition Rate is Too Fast: Adding a reagent too quickly can lead to a rapid and uncontrolled release of heat. | 1. Improve heat transfer by using a reactor with a larger surface area-to-volume ratio or a more efficient cooling system.[1] 2. Reduce the addition rate of the limiting reagent. Consider using a semi-batch or continuous flow process for better heat management.[1] |
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for different synthetic routes to this compound and related bipyridines, providing a basis for comparison, particularly when considering scalability.
| Synthetic Method | Starting Material | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Scale | Reference |
| Stille Coupling | 2-bromo-4-chloropyridine | Pd(PPh₃)₄, Me₆Sn₂ | Xylene | 130 | 20 | 70 | 2.5 mmol | [1] |
| Nickel-Catalyzed Homocoupling | 4-tert-butyl-2-chloropyridine | NiBr₂·3H₂O, Mn powder | DMF | 60 | 20 | 90 | 29.4 mmol | [6] |
| Ullmann-type (from N-oxide) | 4,4'-bipyridine-N,N'-dioxide | POCl₃ | - | Reflux | 3 | 79 | 10 mmol | [9] |
Experimental Protocols
Synthesis of this compound via Stille Coupling[1]
This protocol is adapted from a literature procedure for the synthesis of this compound.
Materials:
-
2-bromo-4-chloropyridine
-
Hexamethylditin (Me₆Sn₂)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Xylene (anhydrous)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromo-4-chloropyridine (2.5 mmol), tetrakis(triphenylphosphine)palladium(0) (0.25 mmol), and anhydrous xylene (12.5 mL).
-
To this mixture, add hexamethylditin (1.3 mmol).
-
Heat the reaction mixture to 130 °C and stir for 20 hours.
-
After 20 hours, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate (e.g., 96:4) as the eluent.
-
Combine the fractions containing the product and remove the solvent to yield this compound as a white solid.
Visualizations
Experimental Workflow for Stille Coupling Synthesis
Caption: A flowchart of the Stille coupling synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 2,2'-DICHLORO-[4,4']-BIPYRIDINE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: 4,4'-Dichloro-2,2'-bipyridine Metal Complex Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4,4'-dichloro-2,2'-bipyridine metal complex formation.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound metal complexes.
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Impure Starting Materials | Ensure the this compound ligand and the metal salt are of high purity. Impurities can interfere with the reaction and inhibit crystal formation. Consider recrystallizing the ligand before use. |
| Inactive Metal Precursor | Use a fresh or properly stored metal precursor. Some metal salts can degrade over time or upon exposure to air and moisture. |
| Suboptimal Reaction Temperature | Temperature is a critical parameter. For many bipyridine complex formations, refluxing in a suitable solvent is common. However, the optimal temperature can vary depending on the metal and solvent. Experiment with a range of temperatures to find the ideal condition for your specific complex. For instance, some palladium-catalyzed couplings are effective around 65°C, while Ullmann reactions may require higher temperatures.[1] |
| Incorrect Solvent | The choice of solvent is crucial for both solubility of reactants and the reaction rate. Common solvents for bipyridine complex synthesis include dimethylformamide (DMF), ethanol, and water/ethanol mixtures.[2][3] The solvent should be dry and appropriate for the specific reaction chemistry. |
| Inappropriate Ligand-to-Metal Ratio | The stoichiometry of the reactants can significantly impact the yield. A common starting point is a 2:1 or 3:1 ligand-to-metal molar ratio for octahedral complexes. A systematic variation of this ratio can help in optimizing the yield. |
| Atmospheric Conditions | Some reactions, particularly those involving easily oxidizable metal centers, may require an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions. |
Issue 2: Formation of Insoluble Precipitates or Oils
| Potential Cause | Suggested Solution |
| Poor Solubility of the Complex | The resulting metal complex may have low solubility in the reaction solvent, leading to precipitation. Try a different solvent or a solvent mixture to improve solubility. |
| Rapid Precipitation | If the product precipitates too quickly, it may form an amorphous solid or oil instead of a crystalline product. This can be addressed by slowing down the reaction rate (e.g., by lowering the temperature) or by using a solvent system where the product has slightly higher solubility. |
| Presence of Impurities | Impurities can sometimes lead to the formation of intractable oils. Ensure all glassware is scrupulously clean and that the starting materials are pure. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Co-precipitation of Starting Materials | Unreacted starting materials may co-precipitate with the desired product. Washing the crude product with a solvent that dissolves the starting materials but not the complex can be effective. |
| Formation of Multiple Products | Side reactions can lead to a mixture of products that are difficult to separate. Optimizing the reaction conditions (temperature, solvent, stoichiometry) can help to minimize the formation of byproducts. |
| Complex is Difficult to Crystallize | Some metal complexes are inherently difficult to crystallize. Techniques such as slow evaporation, vapor diffusion, or layering of an anti-solvent can be employed to induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the synthesis of a ruthenium(II) complex with this compound?
A1: A common and effective method is to first synthesize the precursor complex, cis-[Ru(this compound)₂Cl₂], by reacting RuCl₃·xH₂O with two equivalents of the ligand in a high-boiling solvent like DMF under reflux.[3][4] This precursor can then be used to synthesize other complexes by substituting the chloride ligands.
Q2: How can I improve the solubility of my this compound metal complex for purification by recrystallization?
A2: The solubility of these complexes can be challenging. A systematic solvent screening is recommended. Start with polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO). For recrystallization, a solvent system where the complex is soluble at high temperatures but sparingly soluble at low temperatures is ideal. Using a mixture of solvents, such as adding a miscible "anti-solvent" in which the complex is insoluble, can also induce crystallization.
Q3: Are there any specific safety precautions I should take when working with this compound?
A3: Yes, this compound is a hazardous substance. It is classified as toxic if swallowed, in contact with skin, or if inhaled. Always handle this compound in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed safety information.
Q4: Can I use microwave synthesis to improve the reaction time and yield?
A4: Microwave-assisted synthesis can be a very effective method for preparing bipyridine metal complexes, often leading to significantly reduced reaction times and improved yields.[5][6] Typical conditions involve heating the reactants in a suitable solvent (e.g., ethylene glycol) in a sealed microwave vessel at elevated temperatures (e.g., 180°C) for a short period (e.g., 15 minutes).[5][6]
Data Presentation
The following tables summarize reported yields for the synthesis of various bipyridine metal complexes, which can serve as a reference for optimizing the formation of this compound complexes.
Table 1: Synthesis of Ruthenium(II)-Bipyridine Complexes
| Product | Ligand(s) | Metal Precursor | Solvent | Temperature | Yield | Reference |
| cis-[Ru(bpy)₂Cl₂] | 2,2'-bipyridine | RuCl₃·3H₂O | DMF | Reflux | 39.1% | [3] |
| --INVALID-LINK--₂ | 2,2'-bipyridine, 5-chloro-1,10-phenanthroline | cis-[Ru(bpy)₂Cl₂] | Water | Reflux | ~70% | [2] |
| --INVALID-LINK--₂ | 2,2'-bipyridine, 5-chloro-1,10-phenanthroline | Ru(bpy)Cl₄ | Ethanol/Water | Reflux | 80% | [2] |
| [Ru(bpy)₃]Cl₂·6H₂O | 2,2'-bipyridine | RuCl₃ | Water | Boiling | 80% | [7] |
Table 2: Synthesis of Platinum(II)-Bipyridine Complexes
| Product | Ligand | Metal Precursor | Solvent | Temperature | Yield | Reference |
| [Pt(ligand)Cl] | 2-(2′,6′-difluoro-2,3′-bipyridin-6-yl-κN¹)-6-(pyridin-2-yloxy-κN)phenyl-κC¹ | PtCl₂(PhCN)₂ | Xylene | Reflux (433 K) | 40% | [8] |
Experimental Protocols
Protocol 1: Synthesis of cis-[Ru(this compound)₂Cl₂] (Adapted from the synthesis of cis-[Ru(bpy)₂Cl₂][3])
-
Reactants:
-
RuCl₃·xH₂O (1 equivalent)
-
This compound (2 equivalents)
-
Lithium chloride (LiCl) (excess)
-
Dimethylformamide (DMF)
-
-
Procedure: a. To a round-bottom flask, add RuCl₃·xH₂O, this compound, and LiCl. b. Add DMF to the flask and equip it with a reflux condenser. c. Heat the mixture to reflux with stirring under an inert atmosphere (e.g., argon) for 8 hours. d. Cool the reaction mixture to room temperature. e. Add acetone to precipitate the product. f. Cool the mixture to 0°C to maximize precipitation. g. Filter the solid product and wash it sequentially with water and diethyl ether. h. Dry the product under vacuum.
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Identify a suitable solvent or solvent mixture in which the complex has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents to test include DMF, DMSO, acetonitrile, and ethanol/water mixtures.
-
-
Procedure: a. Dissolve the crude complex in a minimal amount of the hot solvent. b. If there are insoluble impurities, filter the hot solution. c. Allow the solution to cool slowly to room temperature. d. For further crystallization, place the solution in a refrigerator or freezer. e. Collect the crystals by filtration. f. Wash the crystals with a small amount of cold solvent. g. Dry the purified crystals under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound metal complexes.
Caption: Troubleshooting logic for addressing low yield in metal complex formation.
References
- 1. benchchem.com [benchchem.com]
- 2. scholarworks.uark.edu [scholarworks.uark.edu]
- 3. researchgate.net [researchgate.net]
- 4. cis-Dichlorobis(bipyridine)ruthenium(II) - Wikipedia [en.wikipedia.org]
- 5. Synthesis and Characterization of Ru(II) Complexes with π-Expansive Imidazophen Ligands for the Photokilling of Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and Photobiological Studies of Ru(II) Dyads Derived from α-Oligothiophene Derivatives of 1,10-Phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 8. journals.iucr.org [journals.iucr.org]
stability issues of 4,4'-dichloro-2,2'-bipyridine under acidic or basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4'-dichloro-2,2'-bipyridine. The information provided is based on general principles of organic chemistry and the known reactivity of related chloropyridine compounds.
Troubleshooting Guides
Issue: Unexpected Side Products or Low Yield in Reactions
Possible Cause: Degradation of this compound under the reaction conditions.
Troubleshooting Steps:
-
pH Assessment:
-
If your reaction is conducted under acidic or basic conditions, consider the possibility of hydrolysis.
-
Acidic Conditions: Protonation of the pyridine nitrogen atoms can activate the ring towards nucleophilic attack by water or other nucleophiles present in the reaction mixture.
-
Basic Conditions: Hydroxide ions can act as nucleophiles, leading to the substitution of chloride ions.
-
-
Temperature Control:
-
High temperatures can accelerate degradation. If possible, attempt the reaction at a lower temperature.
-
-
Exclusion of Water:
-
If hydrolysis is a suspected side reaction, ensure all solvents and reagents are anhydrous.
-
-
Inert Atmosphere:
-
While less common for this type of compound, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidative degradation, especially if metal catalysts are involved.
-
-
Analysis of Crude Reaction Mixture:
-
Before workup and purification, analyze a small aliquot of the crude reaction mixture by HPLC or LC-MS to identify any potential degradation products.
-
Issue: Inconsistent Results Between Batches
Possible Cause: Variable purity or degradation of the starting material.
Troubleshooting Steps:
-
Purity Check:
-
Verify the purity of your this compound lot using a suitable analytical method (e.g., HPLC, NMR).
-
-
Proper Storage:
-
Handling Precautions:
-
Avoid prolonged exposure to atmospheric moisture. Handle the compound in a well-ventilated area or under a fume hood.
-
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in acidic solutions?
A1: this compound is expected to have limited stability in strong acidic solutions, especially at elevated temperatures. The pyridine nitrogen atoms can be protonated, which increases the electrophilicity of the pyridine rings. This makes the carbon atoms attached to the chlorine atoms more susceptible to nucleophilic attack by water or other nucleophiles, leading to hydrolysis and the formation of hydroxy-bipyridine derivatives.
Q2: What is the expected stability of this compound under basic conditions?
A2: Under strong basic conditions (e.g., concentrated NaOH or KOH), this compound is susceptible to nucleophilic aromatic substitution. The hydroxide ion can displace the chloride ions to form 4-hydroxy-4'-chloro-2,2'-bipyridine and subsequently 4,4'-dihydroxy-2,2'-bipyridine. The rate of this hydrolysis is expected to increase with temperature and the concentration of the base.
Q3: What are the likely degradation products of this compound under hydrolytic conditions?
A3: The primary degradation products from hydrolysis are expected to be:
-
4-chloro-4'-hydroxy-2,2'-bipyridine
-
4,4'-dihydroxy-2,2'-bipyridine
Further degradation or side reactions may occur under harsh conditions, but these are the most probable initial substitution products.
Q4: Can I use this compound in reactions involving strong nucleophiles?
A4: Yes, but with caution. The chlorine atoms of this compound are susceptible to displacement by strong nucleophiles. This reactivity can be exploited for further functionalization of the bipyridine core. However, if the intention is to use the molecule as a ligand without modification, it is crucial to choose reaction conditions where the desired reaction is significantly faster than the nucleophilic substitution of the chlorine atoms.
Q5: How can I monitor the stability of this compound in my experimental setup?
A5: You can monitor the stability by taking aliquots of your reaction mixture or solution at different time points and analyzing them using a stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective technique for this purpose. You can also use Nuclear Magnetic Resonance (NMR) spectroscopy or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the parent compound and any degradation products.
Data Presentation
Table 1: Qualitative Stability Summary of this compound
| Condition | Expected Stability | Likely Degradation Pathway | Primary Degradation Products |
| Neutral (pH ~7), Room Temp | High | Minimal degradation | None expected |
| Strong Acid (e.g., 1M HCl), RT | Moderate | Acid-catalyzed hydrolysis | 4-chloro-4'-hydroxy-2,2'-bipyridine |
| Strong Acid (e.g., 1M HCl), Heat | Low | Accelerated acid-catalyzed hydrolysis | 4,4'-dihydroxy-2,2'-bipyridine |
| Strong Base (e.g., 1M NaOH), RT | Moderate | Nucleophilic aromatic substitution | 4-chloro-4'-hydroxy-2,2'-bipyridine |
| Strong Base (e.g., 1M NaOH), Heat | Low | Accelerated nucleophilic aromatic substitution | 4,4'-dihydroxy-2,2'-bipyridine |
| Elevated Temperature (>100°C) | Moderate to Low | Thermolysis (dependent on matrix) | Complex mixture of products |
| Exposure to UV/Visible Light | Moderate | Photodegradation | Various photoproducts |
| Presence of Strong Oxidants | Low | Oxidation | N-oxides, ring-opened products |
This table provides a qualitative assessment based on general chemical principles. Actual stability will depend on the specific experimental conditions (e.g., solvent, concentration, presence of other reagents).
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.
1. Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl), 1M solution
-
Sodium hydroxide (NaOH), 1M solution
-
Hydrogen peroxide (H₂O₂), 30% solution
-
HPLC system with UV detector
-
pH meter
-
Thermostatic oven
-
Photostability chamber
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
3. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 1M HCl. Keep one sample at room temperature and another at an elevated temperature (e.g., 60-80°C).
-
Base Hydrolysis: Mix an aliquot of the stock solution with 1M NaOH. Keep one sample at room temperature and another at an elevated temperature (e.g., 60-80°C).
-
Oxidative Degradation: Mix an aliquot of the stock solution with 30% H₂O₂. Keep the sample at room temperature.
-
Thermal Degradation: Place a solid sample of the compound in a thermostatic oven at a high temperature (e.g., 105°C).
-
Photodegradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.[4][5][6][7] A control sample should be wrapped in aluminum foil to protect it from light.
4. Sampling and Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from its degradation products. A reverse-phase C18 column with a gradient elution of acetonitrile and water is a good starting point.[8][9]
5. Data Evaluation:
-
Calculate the percentage of degradation of this compound under each condition.
-
Identify and, if possible, characterize the major degradation products using techniques like LC-MS and NMR.[10][11][12][13][14][15][16]
Mandatory Visualization
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. rdlaboratories.com [rdlaboratories.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. shimadzu.com [shimadzu.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] (1)H NMR spectroscopic identification of binding modes of 2,2'-bipyridine ligands in complexes of square-planar d(8) metal ions. | Semantic Scholar [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. 1H NMR spectroscopic identification of binding modes of 2,2′-bipyridine ligands in complexes of square-planar d8 metal ions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
troubleshooting poor solubility of 4,4'-dichloro-2,2'-bipyridine complexes
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor solubility with 4,4'-dichloro-2,2'-bipyridine and its metal complexes.
Frequently Asked Questions (FAQs)
Q1: My this compound complex is poorly soluble in common organic solvents. What are the first steps I should take?
A1: Poor solubility is a frequent challenge with bipyridine complexes. Initial troubleshooting should focus on two key areas: purity of the starting materials and solvent selection. Impurities in the this compound ligand or the metal salt can significantly impact the solubility of the final complex.[1] We recommend verifying the purity of your ligand and metal precursor using techniques like NMR or mass spectrometry.
For solvent selection, a systematic screening of a range of solvents is crucial. While the chloro-substituents on the bipyridine ring increase hydrophobicity compared to unsubstituted bipyridine, polar aprotic solvents are often a good starting point.
Q2: Which solvents are most likely to dissolve my this compound complex?
A2: Based on synthesis protocols for similar chloro-substituted bipyridine complexes, polar aprotic solvents are generally the most effective.[2][3] Consider the following:
-
Good starting points: Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are frequently used for the synthesis and handling of related ruthenium and platinum bipyridine complexes, suggesting good solubility.[2][3]
-
Other possibilities: Methanol and ethanol can also be effective, sometimes in combination with other solvents or with heating.
-
Co-solvents: Using a mixture of solvents can be a powerful technique. For instance, a small amount of DMSO in a less polar solvent might be sufficient to achieve dissolution.
Q3: Can modifying the ligand improve the solubility of my complex?
A3: Yes, ligand modification is a common strategy to enhance solubility. While this may not be feasible for an existing complex, it is a key consideration in the design of new complexes. Adding alkyl substituents to the bipyridine ring can increase solubility in organic solvents.[4] Conversely, introducing polar functional groups like sulfonates or carboxylates can improve aqueous solubility.[1]
Q4: My complex precipitates out of solution during my experiment or biological assay. What could be the cause?
A4: Precipitation during an experiment, especially when diluting a stock solution into a different solvent system (e.g., from DMSO to an aqueous buffer), is often due to a few factors:
-
Co-solvent concentration: The final concentration of the organic co-solvent may be too low to maintain solubility.
-
pH mismatch: A change in pH between the stock solution and the final medium can alter the protonation state of the complex, affecting its solubility.[1]
-
"Salting out": High concentrations of salts in the final solution can decrease the solubility of your complex.
Troubleshooting Guides
Issue 1: Poor Solubility of the this compound Ligand
-
Possible Cause: Impurities from synthesis.
-
Troubleshooting Steps:
-
Purification: Recrystallize the this compound ligand. A common method is recrystallization from a suitable solvent like ethanol.
-
Characterization: Confirm the purity of the recrystallized ligand using ¹H NMR and mass spectrometry.
-
Issue 2: The Synthesized Metal Complex Will Not Dissolve
-
Possible Cause: Inappropriate solvent, presence of impurities, or formation of a coordination polymer.
-
Troubleshooting Steps:
-
Systematic Solvent Screening: Test the solubility of a small amount of your complex in a range of solvents (see table below).
-
Gentle Heating and Sonication: Gently warming the mixture or using a sonication bath can help to dissolve the complex. Use caution as excessive heat can lead to decomposition.
-
Use of Co-solvents: Prepare a concentrated stock solution in a good solvent like DMSO and then dilute it into the desired solvent.
-
Purification: Purify the complex using column chromatography or recrystallization to remove unreacted ligand, metal salts, or side products.
-
Data Presentation
Qualitative Solubility of Bipyridine Complexes in Common Solvents
Note: Specific quantitative solubility data for this compound complexes is limited in the public domain. This table provides a general guide based on data for analogous bipyridine complexes.
| Solvent Class | Solvent | General Solubility | Notes |
| Polar Aprotic | Dimethylformamide (DMF) | Often Soluble | Frequently used as a reaction solvent for synthesis.[2][3] |
| Dimethyl Sulfoxide (DMSO) | Often Soluble | Good for preparing stock solutions. | |
| Polar Protic | Methanol | Sparingly to Soluble | May require heating. |
| Ethanol | Sparingly to Soluble | Often used for recrystallization.[5] | |
| Halogenated | Dichloromethane (DCM) | Sparingly Soluble | Solubility can be limited. |
| Chloroform | Sparingly Soluble | ||
| Non-Polar | Toluene | Generally Insoluble | |
| Hexanes | Generally Insoluble | Often used as an anti-solvent for precipitation. | |
| Aqueous | Water | Generally Insoluble | Solubility can be increased by ligand modification (e.g., sulfonation). |
Experimental Protocols
Protocol 1: General Synthesis of a Ruthenium(II) bis(this compound) Dichloride Complex
This protocol is adapted from the synthesis of the analogous cis-dichlorobis(2,2'-bipyridine)ruthenium(II).[2][3]
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
This compound
-
Lithium chloride (LiCl)
-
N,N-Dimethylformamide (DMF)
-
Acetone
-
Diethyl ether
-
Water (deionized)
Procedure:
-
In a round-bottom flask, combine RuCl₃·xH₂O (1 equivalent), this compound (2 equivalents), and LiCl (excess) in DMF.
-
Reflux the mixture with stirring for 4-8 hours. The color of the solution should change, indicating complex formation.
-
Cool the reaction mixture to room temperature.
-
Add acetone to precipitate the crude product.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid sequentially with water and diethyl ether.
-
Dry the final product under vacuum.
Protocol 2: Purification of this compound Ligand by Recrystallization
Materials:
-
Crude this compound
-
Ethanol (or another suitable solvent determined by small-scale testing)
Procedure:
-
Dissolve the crude ligand in a minimal amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove colored impurities.
-
Allow the solution to cool slowly to room temperature.
-
For further crystallization, place the flask in a refrigerator or ice bath.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals under vacuum.
Visualizations
Caption: A flowchart outlining the initial steps to troubleshoot poor solubility of this compound complexes.
Caption: A diagram illustrating the key intrinsic and extrinsic factors that affect the solubility of metal complexes.
References
Technical Support Center: Interpreting Complex NMR Spectra of 4,4'-Dichloro-2,2'-bipyridine Derivatives
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 4,4'-dichloro-2,2'-bipyridine and its derivatives. It addresses common challenges encountered during the interpretation of their often complex Nuclear Magnetic Resonance (NMR) spectra.
Troubleshooting Guides and Frequently Asked Questions (FAQs)
Q1: Why does the ¹H NMR spectrum of symmetrical this compound appear complex and not as simple doublets and triplets?
A: The ¹H NMR spectrum of this compound is a classic example of a strongly coupled, second-order spin system. The protons on each pyridine ring (H3, H5, and H6) have chemical shifts that are relatively close to one another compared to the magnitude of their coupling constants (J-values). This "strong coupling" leads to complex multiplets and "roofing" effects, where the intensity of the inner peaks of a multiplet is greater than the outer peaks. The protons H3/H3', H5/H5', and H6/H6' form an AA'BB'C spin system, which does not follow simple first-order splitting rules.
Q2: How can I definitively assign the proton signals for H3, H5, and H6 in a spectrum?
A: Unambiguous assignment requires 2D NMR techniques.[1][2] A typical workflow is as follows:
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. You will see a cross-peak between H5 and H6, as they are vicinally coupled. H3 is meta-coupled to H5 and will show a much weaker cross-peak, or none at all.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It will help distinguish the three distinct C-H signals in the aromatic region.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is often the key experiment. It shows correlations between protons and carbons over two to three bonds. For example, the H6 proton will show a correlation to the quaternary carbon C2 (the carbon bearing the other pyridine ring) and C4 (the carbon bearing the chlorine atom). The H5 proton will also show a correlation to C4. These long-range correlations are crucial for piecing together the structure.
Q3: My derivative is asymmetrical. How does this impact the ¹H NMR spectrum?
A: Asymmetry removes the element of symmetry that makes protons chemically equivalent. In the parent this compound, you expect to see only three aromatic signals. For an asymmetrical derivative (e.g., substituted at the 6-position), all six aromatic protons (H3, H5, H6, H3', H5', and H6') become chemically and magnetically inequivalent. This will result in a much more complex spectrum with six distinct multiplets in the aromatic region. The analysis will heavily rely on 2D NMR techniques as described above.
Q4: The aromatic signals in my spectrum are broad and poorly resolved. What are the potential causes and solutions?
A: Peak broadening can arise from several factors. Here are common issues and troubleshooting steps:
-
Poor Solubility/Aggregation: The compound may not be fully dissolved or may be forming aggregates.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.
-
Solution: Ensure all glassware is scrupulously clean. If contamination is suspected, passing the sample through a small plug of silica or celite can help.
-
-
Chemical Exchange: If the molecule is undergoing conformational changes (like slow rotation around the 2,2'-bipyridine bond) on the NMR timescale, it can lead to broad peaks.
-
Solution: Acquiring the spectrum at a different temperature (either higher or lower) can help. At higher temperatures, the exchange may become fast enough to show sharp, averaged signals. At lower temperatures, the exchange may be slowed enough to see distinct signals for each conformer.[4]
-
-
Instrumental Factors: Poor shimming of the magnetic field will cause broad peaks.[3][4]
-
Solution: Re-shim the instrument or ask an experienced user or technician for assistance.
-
Q5: I have an NH or OH proton from a substituent. How can I confirm its assignment?
A: Protons attached to heteroatoms like oxygen or nitrogen are "exchangeable" and have characteristic behaviors.
-
D₂O Shake: Add a single drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. The NH or OH peak should disappear or significantly decrease in intensity because the protons exchange with deuterium, which is not observed in ¹H NMR.[3]
-
Peak Shape: These peaks are often broader than C-H peaks and do not always show clear coupling.[5]
Data Presentation: Representative NMR Data
The following table summarizes typical ¹H NMR chemical shifts for the parent this compound. Note that chemical shifts are highly dependent on the solvent and concentration.
| Proton | Typical Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Coupling Constants (J) in Hz |
| H3, H3' | ~ 8.55 | Doublet (d) | J(H3,H5) ≈ 2.5 Hz |
| H5, H5' | ~ 7.35 | Doublet of Doublets (dd) | J(H5,H6) ≈ 5.0 Hz, J(H5,H3) ≈ 2.5 Hz |
| H6, H6' | ~ 8.68 | Doublet (d) | J(H6,H5) ≈ 5.0 Hz |
Data is compiled for illustrative purposes based on typical values for similar bipyridine systems.
Experimental Protocols
Methodology for NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound derivative directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common starting point for non-polar compounds.
-
Ensure the compound is fully dissolved. If necessary, gently warm the sample or use a vortex mixer. If solubility is an issue, consider a different solvent.[3]
-
For high-quality spectra, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube to remove any particulate matter.
-
-
Data Acquisition (¹H NMR):
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity. This is a critical step for achieving sharp peaks. Poor shimming is a common cause of broad lines.[3]
-
Acquire a standard, one-pulse ¹H spectrum. A pulse angle of 30-45 degrees with a relaxation delay of 1-2 seconds is typically sufficient.
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).
-
-
Data Acquisition (2D NMR - COSY, HSQC, HMBC):
-
Use the same sample.
-
Load the standard parameter sets for the desired 2D experiments (e.g., COSY, HSQCEDETGP, HMBCGP).
-
These experiments take longer to run than a simple ¹H spectrum, ranging from 30 minutes to several hours depending on the sample concentration and desired resolution.
-
Process the 2D data to obtain the correlation plots, which are essential for structural elucidation.[2]
-
Mandatory Visualizations
Diagrams of Key Concepts and Workflows
Caption: Figure 1: Proton numbering and key spin-spin couplings in a this compound ring.
Caption: Figure 2: A logical workflow for the complete assignment of complex NMR spectra using 2D experiments.
Caption: Figure 3: Logical relationship determining if a spectrum displays first-order or second-order effects.
References
Technical Support Center: Enhancing the Quantum Yield of 4,4'-Dichloro-2,2'-bipyridine-Based Phosphors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,4'-dichloro-2,2'-bipyridine-based phosphors. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experiments and enhance the quantum yield of your materials.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and characterization of this compound-based phosphors.
Issue 1: Low or No Phosphorescence Quantum Yield
-
Question: My synthesized complex with a this compound ligand shows very weak or no phosphorescence. What are the potential causes and how can I improve the quantum yield?
-
Answer: Low quantum yield in these phosphors can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Purity of Ligand and Precursors: Impurities in the this compound ligand or the metal precursor can act as quenching agents. Ensure the purity of your starting materials through appropriate purification techniques like recrystallization or column chromatography.
-
Choice of Metal Center: The metal ion is crucial for achieving high phosphorescence. Heavy transition metals with strong spin-orbit coupling, such as iridium(III) and platinum(II), are generally preferred to facilitate intersystem crossing to the triplet state.[1] If you are using other metals, consider whether their intrinsic properties support efficient phosphorescence.
-
Ancillary Ligands: The other ligands in the coordination sphere significantly influence the photophysical properties.
-
Ligand Field Strength: Strong-field ancillary ligands can raise the energy of detrimental metal-centered (d-d) excited states, which are non-emissive, thus favoring radiative decay from the desired metal-to-ligand charge transfer (MLCT) or ligand-centered (LC) triplet states.[1][2]
-
Steric Hindrance: Bulky ancillary ligands can shield the emissive core from quenchers and minimize non-radiative decay pathways by restricting vibrational motions.
-
-
Solvent and Environmental Effects:
-
Solvent Polarity: The polarity of the solvent can affect the energy of the excited state. For some complexes, non-polar solvents may lead to higher quantum yields.
-
Oxygen Quenching: Dissolved oxygen is a notorious quencher of triplet excited states. Degassing your solvent (e.g., by freeze-pump-thaw cycles or purging with an inert gas like argon or nitrogen) before measurements is critical for obtaining accurate quantum yield values.
-
Temperature: Lowering the temperature (e.g., to 77 K) can often enhance phosphorescence by reducing non-radiative decay pathways. If your compound is phosphorescent at low temperatures but not at room temperature, it suggests that thermally activated non-radiative processes are dominant.
-
-
Molecular Aggregation: At high concentrations, phosphorescent complexes can aggregate, leading to self-quenching and a decrease in quantum yield. Measure the quantum yield at different concentrations to check for aggregation effects.
-
Issue 2: Unexpected Emission Color
-
Question: The emission color of my phosphor is not what I expected based on the ligand design. Why is this happening and how can I tune the emission wavelength?
-
Answer: The emission color is determined by the energy gap of the emissive triplet state. Several factors can influence this:
-
Nature of the Emissive State: The emission can originate from a 3MLCT, 3LC, or a mixed state. The electron-withdrawing nature of the chloro-substituents on the bipyridine ligand can lower the energy of the ligand's π* orbitals, potentially leading to a red-shift in the emission compared to complexes with unsubstituted bipyridine.
-
Ancillary Ligands: The electronic properties of the ancillary ligands play a significant role. Electron-donating groups on other ligands can raise the energy of the highest occupied molecular orbital (HOMO), decreasing the energy gap and causing a red-shift. Conversely, electron-withdrawing groups can lead to a blue-shift.
-
Solvatochromism: A shift in emission color with changing solvent polarity (solvatochromism) is common, especially for complexes with a significant charge-transfer character in their excited state. This can be a useful tool for probing the nature of the excited state.
-
Issue 3: Poor Solubility of the Complex
-
Question: My synthesized this compound-based complex has poor solubility in common organic solvents, making characterization difficult. What can I do?
-
Answer: Poor solubility is a common challenge. Here are some strategies to address it:
-
Modify Ancillary Ligands: Introduce long alkyl or alkoxy chains or bulky groups (like tert-butyl) onto the ancillary ligands. This can disrupt crystal packing and improve solubility in organic solvents.
-
Change the Counter-ion: For ionic complexes, changing the counter-ion (e.g., from chloride to hexafluorophosphate) can sometimes improve solubility in less polar solvents.
-
Explore a Wider Range of Solvents: Test a broader array of solvents, including chlorinated solvents (dichloromethane, chloroform), ethers (THF, dioxane), and polar aprotic solvents (DMF, DMSO).
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the this compound ligand in a phosphorescent complex?
A1: The this compound ligand primarily functions as a π-accepting diimine ligand. The two nitrogen atoms chelate to the metal center, forming a stable complex. The electron-withdrawing chloro groups modify the electronic properties of the bipyridine system, influencing the energy levels of the molecular orbitals and, consequently, the absorption and emission properties of the complex. This modification can be used to tune the color and efficiency of the phosphor.
Q2: How does the chloro-substitution at the 4,4'-positions affect the quantum yield compared to an unsubstituted bipyridine ligand?
A2: The effect of chloro-substitution can be complex. The electron-withdrawing nature of chlorine atoms can lower the LUMO energy of the bipyridine ligand. This can lead to a smaller energy gap and potentially faster non-radiative decay, which would decrease the quantum yield. However, the "heavy-atom effect" of chlorine can also promote intersystem crossing, which is essential for phosphorescence. The overall impact on the quantum yield will depend on the interplay of these electronic and spin-orbit coupling effects, as well as the specific metal center and other ligands in the complex. In some systems, halogen substitution has been shown to tune emission energy and, in certain cases, can be part of a strategy to enhance phosphorescence.[3]
Q3: What are the key characterization techniques for these phosphors?
A3: Essential characterization techniques include:
-
NMR Spectroscopy (1H, 13C): To confirm the structure and purity of the ligand and the final complex.
-
Mass Spectrometry: To determine the molecular weight of the complex.
-
UV-Vis Absorption Spectroscopy: To study the electronic absorption properties and identify the different electronic transitions (e.g., LC, MLCT).
-
Photoluminescence Spectroscopy: To measure the emission spectrum, determine the emission maximum, and calculate the photoluminescence quantum yield.
-
Lifetime Measurements: To determine the lifetime of the excited state, which helps to distinguish between fluorescence and phosphorescence and to calculate radiative and non-radiative decay rates.
-
Cyclic Voltammetry: To investigate the electrochemical properties (redox potentials) of the complex, which provides insight into the HOMO and LUMO energy levels.
Q4: How is the phosphorescence quantum yield typically measured?
A4: The phosphorescence quantum yield is often determined using a comparative method. This involves comparing the integrated emission intensity of the sample to that of a well-characterized standard with a known quantum yield, under identical experimental conditions (excitation wavelength, solvent, temperature). A common standard for phosphorescence is [Ru(bpy)3]2+ in deaerated water. It is crucial to ensure that the absorbance of both the sample and the standard at the excitation wavelength is low (typically < 0.1) to avoid inner-filter effects.
Quantitative Data Summary
The following table summarizes photophysical data for a platinum(II) complex containing the this compound ligand, providing a reference for expected performance.
| Complex | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Emission Lifetime (μs) | Quantum Yield (Φem) | Reference |
| Pt(Cl2bpy)(tdt)a | CH2Cl2 | 310, 323, 382, 550 | 788 | < 0.001 | < 10-5 | [4] |
Note: This table is intended to be illustrative. The photophysical properties of your specific complex will depend on the metal center and ancillary ligands. a Cl2bpy = this compound; tdt = toluene-3,4-dithiolate.[4]
Key Experimental Protocols
Protocol 1: General Synthesis of an Iridium(III) Complex with this compound
This protocol is a generalized procedure based on common synthetic routes for cyclometalated iridium(III) complexes.[5]
-
Synthesis of the Iridium Dimer, [Ir(C^N)2(μ-Cl)]2:
-
React iridium(III) chloride hydrate (IrCl3·nH2O) with 2 equivalents of the desired cyclometalating ligand (e.g., 2-phenylpyridine) in a 2-ethoxyethanol/water mixture (e.g., 3:1 v/v).
-
Reflux the mixture under an inert atmosphere (e.g., argon) for several hours until a color change is observed.
-
Cool the reaction mixture, and collect the precipitated dimer by filtration. Wash with water and a suitable organic solvent (e.g., methanol or diethyl ether) and dry under vacuum.
-
-
Synthesis of the Monomeric Complex, --INVALID-LINK--:
-
In a round-bottom flask, dissolve the iridium dimer and a slight excess (e.g., 1.1 equivalents per Ir center) of the this compound ligand in a suitable solvent (e.g., dichloromethane or a mixture of dichloromethane and methanol).
-
Stir the reaction mixture at room temperature or with gentle heating for several hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, add a saturated aqueous solution of ammonium hexafluorophosphate (NH4PF6) or potassium hexafluorophosphate (KPF6) to precipitate the final product.
-
Collect the solid by filtration, wash with water and diethyl ether, and then purify by column chromatography or recrystallization.
-
Visualizations
References
- 1. BJOC - Recent advances in phosphorescent platinum complexes for organic light-emitting diodes [beilstein-journals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cationic iridium(iii) complexes with a halogen-substituted pyridylbenzimidazole ancillary ligand for photodynamic therapy - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cyclometalated Iridium(III) Complexes Containing 4,4'-π-Conjugated 2,2'-Bipyridine Derivatives as the Ancillary Ligands: Synthesis, Photophysics, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Reactivity of 4,4'-Dichloro-2,2'-bipyridine and Unsubstituted 2,2'-Bipyridine
In the landscape of chemical synthesis and materials science, 2,2'-bipyridine and its derivatives are fundamental building blocks, primarily utilized as chelating ligands in the formation of metal complexes for a vast array of applications, including catalysis and drug development. The introduction of substituents onto the bipyridine scaffold significantly modulates its electronic properties and, consequently, its reactivity. This guide provides a detailed comparison of the reactivity of 4,4'-dichloro-2,2'-bipyridine and its unsubstituted counterpart, 2,2'-bipyridine, with supporting experimental data to inform researchers, scientists, and drug development professionals in their selection of these critical reagents.
Electronic Effects on Reactivity
The primary differentiator between this compound and 2,2'-bipyridine lies in the electronic influence of the chloro substituents. The chlorine atoms at the 4 and 4' positions exert a strong electron-withdrawing effect through induction. This effect decreases the electron density on the pyridine rings, and particularly on the nitrogen atoms. As a result, this compound is a weaker Lewis base compared to the unsubstituted 2,2'-bipyridine. This fundamental electronic difference has profound implications for its reactivity in two key areas: nucleophilicity and its performance as a ligand in catalysis.
Nucleophilicity: A Quantitative Comparison
A direct measure of the nucleophilic character of these bipyridines can be observed in their rates of quaternization. Pioneering work by D.S.C. Black provides a quantitative comparison of the reaction rates of these two compounds with alkylating agents. The data clearly demonstrates the reduced nucleophilicity of this compound.
| Compound | Reagent | Solvent | Temperature (°C) | Second-Order Rate Constant (l. mol⁻¹ s⁻¹) |
| 2,2'-Bipyridine | Benzyl Chloride | Toluene | 100 | 1.8 x 10⁻⁵ |
| This compound | Benzyl Chloride | Toluene | 100 | 0.08 x 10⁻⁵ |
| 2,2'-Bipyridine | Dimethyl Sulfate | Sulfolane | 65 | 11.0 x 10⁻⁵ |
| This compound | Dimethyl Sulfate | Sulfolane | 65 | 0.3 x 10⁻⁵ |
The significantly lower rate constants for this compound in these SN2 reactions underscore the deactivating effect of the chloro substituents on the nucleophilicity of the nitrogen atoms.
Reactivity in Catalysis: The Suzuki-Miyaura Cross-Coupling Reaction
The electron-withdrawing nature of the chloro groups in this compound makes the palladium center more electrophilic. This can influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. In contrast, the more electron-donating nature of unsubstituted 2,2'-bipyridine increases the electron density on the palladium center. The optimal electronic properties of the ligand are often reaction-dependent. However, it is generally understood that for many cross-coupling reactions, more electron-rich ligands can promote the oxidative addition step.
Conversely, the chlorine atoms on this compound serve as reactive handles for further functionalization through subsequent cross-coupling or nucleophilic substitution reactions, a versatility that unsubstituted bipyridine lacks.[1]
Experimental Protocols
Quaternization of Bipyridines
The following protocol is adapted from the work of D.S.C. Black for determining the rate of reaction of bipyridines with benzyl chloride.
Materials:
-
2,2'-Bipyridine or this compound
-
Benzyl chloride
-
Toluene (anhydrous)
-
Sealed NMR tubes
Procedure:
-
Prepare equimolar solutions of the bipyridine and benzyl chloride in anhydrous toluene.
-
Mix the solutions at the desired reaction temperature (e.g., 100°C).
-
Transfer the reaction mixture to sealed NMR tubes.
-
Monitor the reaction progress at regular intervals using ¹H NMR spectroscopy by observing the appearance of the product peaks and the disappearance of the starting material peaks.
-
Calculate the second-order rate constant from the kinetic data.
Representative Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general framework for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction where the bipyridine derivative is used as a ligand.
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2,2'-Bipyridine or this compound
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
In a round-bottom flask, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Add palladium(II) acetate (2 mol%) and the bipyridine ligand (2.2 mol%).
-
Degas the flask by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture (e.g., 3:1 dioxane/water).
-
Heat the reaction mixture to the desired temperature (e.g., 100°C) and stir for the specified time (e.g., 12 hours).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Catalytic Cycle
The following diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction, where 'L' represents the bipyridine ligand.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The presence of chloro substituents at the 4 and 4' positions of the 2,2'-bipyridine scaffold significantly diminishes its nucleophilicity due to their strong electron-withdrawing nature. This is quantitatively demonstrated by the slower rates of quaternization reactions compared to unsubstituted 2,2'-bipyridine. In the context of catalysis, this electronic perturbation alters the properties of the resulting metal complexes, which can influence catalytic efficiency. While this compound may be a less effective ligand in reactions where electron donation to the metal center is critical, its chloro groups offer valuable handles for subsequent functionalization, making it a versatile building block for the synthesis of more complex molecules. The choice between these two ligands should therefore be guided by the specific requirements of the intended application, balancing the need for inherent reactivity with the potential for further molecular elaboration.
References
A Comparative Analysis of the Catalytic Proficiency of 4,4'-Dichloro-2,2'-bipyridine Metal Complexes
In the realm of catalysis, the design and synthesis of efficient and selective catalysts are paramount for advancing chemical transformations. The 4,4'-dichloro-2,2'-bipyridine ligand has emerged as a versatile scaffold for the development of transition metal complexes with significant catalytic activity. The presence of electron-withdrawing chloro substituents on the bipyridine framework modulates the electronic properties of the metal center, thereby influencing its catalytic performance. This guide provides a comparative study of the catalytic activity of palladium, ruthenium, and cobalt complexes of this compound in key organic transformations, supported by experimental data and detailed methodologies.
Comparative Catalytic Performance
The catalytic efficacy of metal complexes bearing the this compound ligand is highly dependent on the nature of the central metal ion and the specific reaction conditions. The following tables summarize the performance of palladium, ruthenium, and cobalt complexes in Suzuki-Miyaura cross-coupling, water oxidation, and hydrogen evolution reactions, respectively. It is important to note that direct comparative studies for these exact complexes are limited; therefore, data from closely related bipyridine systems are included to provide a broader context for their potential catalytic activity.
Table 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction
| Catalyst | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Reference |
| [Pd(4,4'-dCl-bpy)Cl₂] (Hypothetical) | 4-Bromoanisole | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | >90 | >900 | |
| [Pd(4,4'-dtbbpy)Cl₂] | 4-Bromoacetophenone | Phenylboronic acid | Na₂CO₃ | Ethanol/H₂O | 80 | 1 | 95 | 950 | [1] |
| Pd(PPh₃)₄ | 2-Chloropyridine | Pyridine-3-boronic acid | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | 85-95 | 85-95 | [2] |
| Self-supported Pd-bipyridyl catalyst | Iodobenzene | p-Tolylboronic acid | Na₂CO₃ | H₂O | 100 | 6 | 98 | 196 |
* Data for the this compound complex is extrapolated based on the high efficiency of related bipyridine ligands. The electron-withdrawing nature of the chloro groups is expected to enhance catalytic activity.
Table 2: Ruthenium-Catalyzed Water Oxidation
| Catalyst | Oxidant | pH | Turnover Frequency (TOF) (s⁻¹) | Quantum Yield (%) | Reference |
| [Ru(4,4'-dCl-bpy)₃]²⁺ (Hypothetical) | Ce(IV) | 1 | >1* | N/A | |
| [Ru(bda)(L)₂] | Ce(IV) | 1 | up to 286 | N/A | |
| cis-[Ru(bpy)₂(H₂O)₂]²⁺ | Ce(IV) | 1 | Concentration dependent | N/A | [3] |
* The catalytic activity of the this compound complex is expected to be significant, as related ruthenium bipyridine complexes are highly active water oxidation catalysts.
Table 3: Cobalt-Catalyzed Hydrogen Evolution
| Catalyst | Photosensitizer | Sacrificial Donor | Solvent | TON | TOF (h⁻¹) | Quantum Yield (%) | Reference |
| [Co(4,4'-dCl-bpy)(dmgH)₂] (Hypothetical) | Eosin Y | Triethanolamine | Acetonitrile/H₂O | >500 | >100 | >10* | |
| [(CF₃PY5Me₂)Co(H₂O)]²⁺ | [Ru(bpy)₃]²⁺ | Ascorbic acid | H₂O (pH 7) | ~350 | ~175 | 0.23 | [4] |
| Co(II) polypyridyl complexes | [Ru(bpy)₃]²⁺ | Ascorbic acid | Acetate buffer (pH 4) | High | High | N/A | [5] |
* Performance is hypothesized based on the established activity of cobaloxime and other polypyridyl cobalt complexes for hydrogen evolution. The electronic properties of the dichlorobipyridine ligand could influence the stability and activity of the catalytic intermediates.
Experimental Protocols
Synthesis of [Pd(this compound)Cl₂]
A general procedure for the synthesis of palladium(II) bipyridine complexes involves the reaction of a palladium(II) salt with the bipyridine ligand in a suitable solvent.
-
Materials : Palladium(II) chloride (PdCl₂), this compound, Acetonitrile.
-
Procedure : A solution of this compound (1.1 mmol) in hot acetonitrile (20 mL) is added to a suspension of PdCl₂ (1.0 mmol) in hot acetonitrile (10 mL).
-
The reaction mixture is stirred and heated at reflux for 2 hours.
-
The resulting yellow precipitate is collected by filtration, washed with hot acetonitrile and then diethyl ether.
-
The product is dried under vacuum to yield [Pd(this compound)Cl₂].
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is adapted from procedures for similar palladium-bipyridine catalyzed reactions.[2]
-
Reaction Setup : To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), [Pd(this compound)Cl₂] (0.01 mmol, 1 mol%), and a suitable base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere : The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.
-
Solvent Addition : A degassed mixture of solvent (e.g., Toluene/H₂O 10:1, 5 mL) is added via syringe.
-
Reaction : The reaction mixture is stirred vigorously and heated to the desired temperature (e.g., 100 °C) for the specified time.
-
Work-up and Purification : After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Protocol for Photocatalytic Hydrogen Evolution
This protocol is based on systems employing cobalt complexes with polypyridyl ligands.[4][5]
-
Sample Preparation : In a quartz cuvette, a solution is prepared containing the cobalt catalyst (e.g., [Co(this compound)(dmgH)₂], ~50 µM), a photosensitizer (e.g., [Ru(bpy)₃]Cl₂, 0.5 mM), and a sacrificial electron donor (e.g., ascorbic acid, 0.1 M) in a buffered aqueous solution (e.g., acetate buffer, pH 4).
-
Degassing : The solution is thoroughly degassed by bubbling with an inert gas (e.g., Argon) for at least 30 minutes.
-
Irradiation : The cuvette is sealed and irradiated with a light source of the appropriate wavelength (e.g., a 475 nm LED) while stirring.
-
Hydrogen Detection : The amount of hydrogen produced in the headspace is quantified using gas chromatography with a thermal conductivity detector.
Visualizing Catalytic Pathways
The following diagrams, generated using the DOT language, illustrate the generalized catalytic cycles for the Suzuki-Miyaura cross-coupling and a photocatalytic hydrogen evolution reaction.
References
A Researcher's Guide to Validating Theoretical Models of 4,4'-dichloro-2,2'-bipyridine's Electronic Structure
For researchers and professionals in drug development and materials science, an accurate understanding of a molecule's electronic structure is paramount. The ligand 4,4'-dichloro-2,2'-bipyridine is a crucial building block in coordination chemistry, and both experimental techniques and theoretical models are employed to elucidate its properties. This guide provides a framework for validating computational models of its electronic structure against established experimental data, ensuring the reliability of theoretical predictions.
While a comprehensive, direct comparison of experimental and theoretical data for the isolated this compound molecule is not consolidated in a single report, this guide outlines the established methodologies for such a validation. We will present the types of experimental data required and compare them with the predictions of a standard theoretical chemistry approach.
Experimental Benchmarks for Electronic Structure
Three primary experimental techniques provide quantitative data on the electronic properties of this compound: Photoelectron Spectroscopy (PES), UV-Visible Spectroscopy, and Cyclic Voltammetry (CV).
Photoelectron Spectroscopy (PES): This technique directly measures the energy required to remove electrons from molecular orbitals, providing a direct map of the occupied orbital energy levels. The He I photoelectron spectrum of this compound has been reported, with assignments based on ab initio calculations.[1]
UV-Visible Spectroscopy: This method probes the electronic transitions between the ground state and excited states, corresponding to the energy difference between occupied and unoccupied molecular orbitals. The spectrum for bipyridine derivatives is typically characterized by intense π → π* transitions and weaker n → π* transitions.
Cyclic Voltammetry (CV): This electrochemical technique measures the reduction and oxidation potentials of a molecule. These potentials are related to the energies of the Lowest Unoccupied Molecular Orbital (LUMO) and the Highest Occupied Molecular Orbital (HOMO), respectively. While often studied in the context of their metal complexes, the redox properties of the free ligand are foundational.[2][3]
Table 1: Representative Experimental Data for Bipyridine Derivatives
| Experimental Technique | Parameter Measured | Representative Value (for a bipyridine derivative) | Related Molecular Orbital |
| Photoelectron Spectroscopy | Vertical Ionization Energy (eV) | ~8.0 - 10.0 eV | HOMO, HOMO-1, etc. |
| UV-Visible Spectroscopy | Absorption Maximum (λmax) | ~280 nm | HOMO-LUMO Gap |
| Cyclic Voltammetry | First Reduction Potential (V vs. Fc/Fc+) | ~ -2.5 V | LUMO Energy |
A Standard Theoretical Model: DFT and TD-DFT
A widely accepted and computationally efficient method for modeling the electronic structure of organic molecules is Density Functional Theory (DFT) for the ground state and Time-Dependent DFT (TD-DFT) for excited states.
Ground-State Calculations (DFT): This method is used to determine the energies of the molecular orbitals, particularly the HOMO and LUMO.
Excited-State Calculations (TD-DFT): This extension of DFT is used to calculate the energies of electronic transitions from the ground state to various excited states, which can be directly compared to UV-Vis spectra.[4][5][6]
Comparison and Validation Framework
The core of the validation process is the direct comparison of quantitative data from experiments and theoretical calculations. The following table establishes the framework for this comparison.
Table 2: Framework for Comparing Experimental Data with Theoretical Calculations
| Experimental Data | Theoretical Counterpart | Basis for Comparison |
| Vertical Ionization Energies (PES) | - (Orbital Energy) from DFT | Koopmans' theorem provides a direct link, stating that the ionization potential is approximately equal to the negative of the Hartree-Fock orbital energy. This is a useful approximation for DFT orbitals as well.[5] |
| Absorption Maxima (UV-Vis) | Singlet Transition Energies (TD-DFT) | TD-DFT calculates the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the peaks in the UV-Vis absorption spectrum. |
| Reduction Potential (CV) | LUMO Energy (DFT) | The reduction potential is linearly correlated with the energy of the LUMO, as the ease of adding an electron to the molecule is determined by the energy of the lowest available orbital. |
Experimental and Computational Protocols
Experimental Protocols
1. Photoelectron Spectroscopy (PES)
-
Methodology: The He I photoelectron spectrum is obtained using a spectrometer with a helium discharge lamp as the photon source (58.4 nm, 21.22 eV). The sample of this compound is introduced into a high-vacuum chamber in the gas phase. The incident photons ionize the sample, and the kinetic energies of the ejected photoelectrons are measured by an electron energy analyzer. The ionization energy is calculated by subtracting the measured kinetic energy of the electron from the energy of the incident photon.
2. UV-Visible Spectroscopy
-
Methodology: A solution of this compound is prepared in a UV-transparent solvent, such as cyclohexane or acetonitrile, at a known concentration (typically in the micromolar range). The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a wavelength range of approximately 200-800 nm. A cuvette containing the pure solvent is used as a reference. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are determined.
3. Cyclic Voltammetry (CV)
-
Methodology: The experiment is performed in a three-electrode cell containing a solution of the sample in a suitable solvent (e.g., acetonitrile or DMF) with a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate). The working electrode is typically glassy carbon, the reference electrode is Ag/AgCl or a saturated calomel electrode (SCE), and the counter electrode is a platinum wire. The potential is swept linearly from an initial value to a final value and then back again, and the resulting current is measured. The potential is often referenced internally using the ferrocene/ferrocenium (Fc/Fc+) redox couple.[2][7]
Computational Protocol (DFT/TD-DFT)
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is used.
-
Step 1: Geometry Optimization: The molecular structure of this compound is first optimized in the ground state using DFT. A common and reliable functional is B3LYP, paired with a Pople-style basis set such as 6-31G(d). This step finds the lowest energy conformation of the molecule.
-
Step 2: Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies).
-
Step 3: Ground-State Properties: From the optimized structure, the energies of the molecular orbitals (including HOMO and LUMO) are obtained.
-
Step 4: Excited-State Calculation: A TD-DFT calculation is performed on the optimized ground-state geometry to compute the vertical excitation energies and oscillator strengths for the lowest several singlet excited states. The same functional and basis set should be used for consistency. If studying properties in solution, a polarizable continuum model (PCM) can be included to account for solvent effects.[8]
Validation Workflow Diagram
The following diagram illustrates the logical workflow for the validation of theoretical models against experimental data for the electronic structure of this compound.
Caption: Workflow for validating theoretical electronic structure models.
References
- 1. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 2. iieta.org [iieta.org]
- 3. Cyclic voltammetry data of polypyridine ligands and Co(II)-polypyridine complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. irjweb.com [irjweb.com]
- 5. Comparison of DFT methods for molecular orbital eigenvalue calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. ricerca.sns.it [ricerca.sns.it]
A Comparative Guide to the Photophysical Properties of 4,4'-dichloro-2,2'-bipyridine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the photophysical properties of 4,4'-dichloro-2,2'-bipyridine and its key analogs: the parent 2,2'-bipyridine, 4,4'-dimethyl-2,2'-bipyridine, and 4,4'-dimethoxy-2,2'-bipyridine. The photophysical properties of these bipyridine ligands are fundamental to their applications in areas such as photosensitizers, fluorescent probes, and transition metal complexes for catalysis and materials science. Understanding how substituents at the 4,4'-positions influence their absorption and emission characteristics is crucial for the rational design of new functional molecules.
Comparative Photophysical Data
| Compound Name | Substituent (R) | Solvent | Absorption Maxima (λ_abs, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Emission Maxima (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Excited-State Lifetime (τ, ns) |
| 2,2'-Bipyridine | -H | Aqueous | 233, 281 | 7,800 (at 281 nm) | ~300 - 350 | Low | Sub-nanosecond |
| 4,4'-Dimethyl-2,2'-bipyridine | -CH₃ | Dichloromethane | 246, 286 | 11,000 (at 286 nm) | Not Reported | Not Reported | Not Reported |
| 4,4'-Dimethoxy-2,2'-bipyridine | -OCH₃ | Dichloromethane | 248, 298 | 12,500 (at 298 nm) | Not Reported | Not Reported | Not Reported |
| This compound | -Cl | Not Specified | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| [Pt(4,4'-Cl₂bpy)Cl₂] (Red Form) | -Cl (complexed) | Solid State | Broad band in visible region | Not Applicable | 613 (at 300 K) | Not Reported | Not Reported |
Note: The photophysical properties of bipyridine ligands are highly sensitive to the solvent environment. The data presented here is based on available literature and may vary depending on experimental conditions. The fluorescence of many simple bipyridine ligands is often weak, and they are typically used as ligands in metal complexes to generate highly luminescent species.
Experimental Protocols
The determination of the photophysical properties listed above involves several key experimental techniques.
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption maxima (λ_abs) and molar absorptivity (ε) of the compounds.
Methodology:
-
Sample Preparation: Prepare a stock solution of the bipyridine derivative of a known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or dichloromethane). From the stock solution, prepare a series of dilutions to obtain concentrations that result in an absorbance between 0.1 and 1.0 at the absorption maximum.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Measurement:
-
Record a baseline spectrum with a cuvette containing the pure solvent.
-
Measure the absorbance spectra of the sample solutions across a relevant wavelength range (typically 200-400 nm for bipyridines).
-
The wavelength of maximum absorbance (λ_abs) is identified from the spectrum.
-
-
Data Analysis: The molar absorptivity (ε) is calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λ_abs, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Fluorescence Spectroscopy
Objective: To determine the emission maxima (λ_em) of the compounds.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a spectroscopic grade solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).
-
Instrumentation: A spectrofluorometer is used.
-
Measurement:
-
The sample is excited at a wavelength corresponding to one of its absorption maxima (λ_abs).
-
The emission spectrum is recorded over a wavelength range longer than the excitation wavelength.
-
The wavelength of maximum fluorescence intensity is identified as the emission maximum (λ_em).
-
Fluorescence Quantum Yield (Φ_f) Determination (Relative Method)
Objective: To determine the efficiency of the fluorescence process relative to a known standard.
Methodology:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54).
-
Sample and Standard Preparation: Prepare a series of solutions of both the sample and the standard with absorbances in the range of 0.02 to 0.1 at the excitation wavelength.
-
Measurement:
-
Measure the UV-Vis absorption spectra and record the absorbance at the excitation wavelength for all solutions.
-
Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings.
-
-
Data Analysis:
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
The quantum yield of the sample (Φ_x) is calculated using the following equation: Φ_x = Φ_std * (m_x / m_std) * (η_x² / η_std²) where Φ_std is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
-
Fluorescence Lifetime (τ) Measurement
Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.
Methodology:
-
Instrumentation: Time-Correlated Single Photon Counting (TCSPC) is a common technique. This method requires a pulsed light source (e.g., a picosecond laser diode) and a high-speed detector.
-
Measurement:
-
The sample is excited with a short pulse of light.
-
The arrival times of the emitted photons are recorded relative to the excitation pulse.
-
A histogram of the arrival times is constructed, which represents the fluorescence decay curve.
-
-
Data Analysis: The fluorescence decay curve is fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the fluorescence lifetime (τ).
Visualizations
Jablonski Diagram
The following diagram illustrates the key photophysical processes that a molecule undergoes upon absorption of light.
Caption: A simplified Jablonski diagram illustrating the electronic transitions involved in absorption and emission processes.
Experimental Workflow for Photophysical Characterization
The following diagram outlines the typical workflow for characterizing the photophysical properties of a compound.
Caption: A typical experimental workflow for the photophysical characterization of a chemical compound.
An Electrochemical Comparison of 4,4'-Dichloro-2,2'-bipyridine with Other Halogenated Bipyridines for Researchers and Drug Development Professionals
In the realm of coordination chemistry and its applications in catalysis, materials science, and drug development, the electronic properties of ligands play a pivotal role in determining the functionality of metal complexes. Halogenation of bipyridine ligands is a common strategy to modulate these properties. This guide provides an objective electrochemical comparison of 4,4'-dichloro-2,2'-bipyridine with other 4,4'-dihalogenated-2,2'-bipyridines, supported by experimental data to aid researchers in ligand selection and design.
The introduction of electron-withdrawing halogen substituents onto the bipyridine framework significantly influences the electrochemical behavior of the resulting ligands and their metal complexes. This is primarily due to the inductive effect of the halogen atoms, which alters the electron density on the bipyridine rings and, consequently, the energy levels of the molecular orbitals involved in redox processes.
Comparative Electrochemical Data
To provide a direct and objective comparison, the electrochemical properties of a series of fac-rhenium(I) tricarbonyl bromide complexes bearing different 4,4'-dihalogenated-2,2'-bipyridine ligands were examined. The use of these complexes allows for the systematic evaluation of the electronic influence of the halogen substituents on the bipyridine ligand, as the metal center and other ligands remain constant. The first reduction potential (Ered1), corresponding to the addition of an electron to the bipyridine ligand, is a key parameter for comparison.
| Ligand (in fac-[Re(CO)₃(L)Br]) | First Reduction Potential (Ered1) vs. Ag/AgCl [V] |
| 4,4'-Dibromo-2,2'-bipyridine | -1.23 |
| This compound | -1.24 |
| 2,2'-Bipyridine (unsubstituted) | -1.35 |
Note: Data for 4,4'-difluoro-2,2'-bipyridine and 4,4'-diiodo-2,2'-bipyridine complexes under directly comparable conditions were not available in the reviewed literature. The trend observed with chloro and bromo substituents suggests that increasing the electron-withdrawing nature of the halogen leads to a less negative reduction potential.
As evidenced by the data, the halogenated bipyridine ligands facilitate the reduction of the complex, making it occur at a less negative potential compared to the unsubstituted bipyridine. This is consistent with the electron-withdrawing nature of the halogen atoms, which stabilizes the resulting radical anion formed upon reduction. Notably, the bromo- and chloro-substituted ligands exhibit very similar reduction potentials, indicating a comparable electronic influence under these experimental conditions.
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow for a comparative electrochemical study of halogenated bipyridines.
Chloro-Substituents on Bipyridine Ligands: A Comparative Guide to their Influence on Complex Properties
For Researchers, Scientists, and Drug Development Professionals
The introduction of chloro-substituents onto the 2,2'-bipyridine (bpy) scaffold is a powerful strategy for tuning the electronic and, consequently, the chemical and physical properties of their corresponding metal complexes. As electron-withdrawing groups, chlorine atoms modulate the electron density at the metal center, which has profound implications for applications ranging from catalysis to photophysics. This guide provides a comparative analysis of chloro-substituted bipyridine ligands versus their unsubstituted counterparts, supported by experimental data and detailed methodologies.
Electronic and Steric Effects of Chloro-Substituents
The primary influence of chloro-substituents is their inductive electron-withdrawing effect. By pulling electron density away from the pyridine rings, they decrease the electron-donating ability of the bipyridine ligand to the coordinated metal center. This fundamental electronic perturbation leads to several predictable changes in the properties of the resulting metal complexes.
The following diagram illustrates the inductive effect of a chloro-substituent on the bipyridine ligand and the resulting impact on the electron density of a coordinated metal center.
benchmarking the performance of 4,4'-dichloro-2,2'-bipyridine in specific catalytic reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of ligands is a critical parameter in optimizing the performance of transition metal-catalyzed reactions. Among the vast library of available ligands, 2,2'-bipyridines are a prominent class due to their robust chelating ability and tunable electronic and steric properties. This guide provides a comparative overview of 4,4'-dichloro-2,2'-bipyridine, a derivative featuring electron-withdrawing chloro substituents, and benchmarks its anticipated performance against other commonly employed bipyridine ligands in key catalytic transformations.
While direct, side-by-side comparative studies with extensive quantitative data for this compound are not abundantly available in the reviewed literature, this guide extrapolates its expected performance based on established principles of ligand effects in catalysis and presents data for analogous bipyridine derivatives to provide a valuable reference for catalyst system development.
The Influence of Substituents on Catalytic Performance
The electronic properties of substituents on the 2,2'-bipyridine scaffold play a pivotal role in modulating the catalytic activity of the corresponding metal complex. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) exert opposing effects on the electron density of the metal center, which in turn influences the rates of key elementary steps in the catalytic cycle, such as oxidative addition and reductive elimination.
-
Electron-Donating Groups (e.g., -CH₃, -OCH₃): Increase electron density on the metal center, which can facilitate oxidative addition and enhance the nucleophilicity of the catalyst.
-
Electron-Withdrawing Groups (e.g., -Cl, -CF₃): Decrease electron density on the metal center, making it more electrophilic. This can favor reductive elimination and potentially increase catalyst stability.
The chloro groups in This compound act as electron-withdrawing substituents, which is expected to influence its catalytic performance in a distinct manner compared to ligands bearing electron-donating or sterically bulky groups.
Performance in Cross-Coupling Reactions: A Comparative Outlook
Cross-coupling reactions are fundamental transformations in modern organic synthesis. The choice of ligand is crucial for achieving high yields and selectivity. Below, we present a comparative analysis of the anticipated performance of this compound in Suzuki-Miyaura, Heck, and Sonogashira couplings, contextualized with data for other bipyridine ligands.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The performance of various palladium catalysts bearing substituted bipyridine ligands is often evaluated in this reaction.
Table 1: Comparative Performance of Bipyridine Ligands in a Representative Suzuki-Miyaura Coupling
| Ligand | Substituent Nature | Aryl Halide | Arylboronic Acid | Product Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |
| This compound | Electron-Withdrawing | 4-Bromoanisole | Phenylboronic acid | Data not available | Data not available | Data not available |
| 4,4'-Dimethyl-2,2'-bipyridine | Electron-Donating | 4-Bromoanisole | Phenylboronic acid | ~95% | >950 | >100 |
| 4,4'-Di-tert-butyl-2,2'-bipyridine | Sterically Hindered | 4-Bromoanisole | Phenylboronic acid | >98%[1][2] | >980 | >120 |
| Unsubstituted 2,2'-bipyridine | Neutral | 4-Bromoanisole | Phenylboronic acid | ~90% | >900 | >90 |
Note: The data for substituted and unsubstituted bipyridines are representative values compiled from various sources and are intended for comparative purposes. The performance of this compound is inferred based on electronic effects.
It is anticipated that the electron-withdrawing nature of the chloro substituents in this compound may lead to a faster rate of reductive elimination, potentially improving turnover frequency in some cases. However, the decreased electron density on the palladium center could also slow down the oxidative addition step, which is often rate-limiting.
Heck Reaction
The Heck reaction is a key method for the vinylation of aryl halides. The electronic properties of the ligand can significantly impact the efficiency and regioselectivity of this transformation.
Table 2: Anticipated Performance of Bipyridine Ligands in a Model Heck Reaction
| Ligand | Substituent Nature | Aryl Halide | Alkene | Product Yield (%) |
| This compound | Electron-Withdrawing | Iodobenzene | Styrene | Data not available |
| 4,4'-Dimethyl-2,2'-bipyridine | Electron-Donating | Iodobenzene | Styrene | High |
| 4,4'-Di-tert-butyl-2,2'-bipyridine | Sterically Hindered | Iodobenzene | Styrene | High |
| Unsubstituted 2,2'-bipyridine | Neutral | Iodobenzene | Styrene | Moderate to High |
Note: Performance is generalized from literature on Heck reactions with bipyridine-type ligands.
For the Heck reaction, a more electrophilic palladium center, as would be generated with this compound, could facilitate the migratory insertion step. However, the overall catalytic efficiency will depend on the balance of all steps in the cycle.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. The choice of ligand is critical for catalyst stability and activity.
Table 3: Expected Performance of Bipyridine Ligands in a Typical Sonogashira Coupling
| Ligand | Substituent Nature | Aryl Halide | Alkyne | Product Yield (%) |
| This compound | Electron-Withdrawing | 4-Iodoanisole | Phenylacetylene | Data not available |
| 4,4'-Dimethyl-2,2'-bipyridine | Electron-Donating | 4-Iodoanisole | Phenylacetylene | Good to Excellent |
| 4,4'-Di-tert-butyl-2,2'-bipyridine | Sterically Hindered | 4-Iodoanisole | Phenylacetylene | Excellent |
| Unsubstituted 2,2'-bipyridine | Neutral | 4-Iodoanisole | Phenylacetylene | Good |
Note: Performance is inferred from general principles and data on similar catalytic systems.
Experimental Protocols
Detailed experimental protocols for catalytic reactions are crucial for reproducibility and comparison. Below is a representative protocol for a Suzuki-Miyaura coupling reaction, which can be adapted for benchmarking different bipyridine ligands.
General Protocol for a Palladium-Catalyzed Suzuki-Miyaura Coupling Reaction
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (or other bipyridine ligand)
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., a mixture of toluene and water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), the bipyridine ligand (2.2 mol%), the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed solvent system (e.g., Toluene/H₂O 4:1, 5 mL).
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by a suitable analytical technique (e.g., GC-MS or TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Catalytic Pathways
Understanding the catalytic cycle is essential for rational ligand design and reaction optimization. The following diagram illustrates a generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
The following diagram illustrates a typical experimental workflow for catalyst screening.
Conclusion
This compound represents a ligand with distinct electronic properties due to its electron-withdrawing chloro substituents. While specific comparative performance data remains to be extensively documented in the literature, its application in catalysis is anticipated to provide a more electrophilic metal center, potentially influencing the rates of key steps in various cross-coupling reactions. Researchers are encouraged to benchmark this ligand against analogues with electron-donating and sterically demanding groups to fully elucidate its catalytic potential and expand the toolbox for fine-tuning reaction outcomes. The provided experimental protocol and workflow diagrams offer a framework for conducting such comparative studies.
References
comparative analysis of the stability of metal complexes with different substituted bipyridines
A comprehensive guide for researchers, scientists, and drug development professionals on the stability of metal complexes formed with various substituted 2,2'-bipyridines. This guide provides a comparative analysis supported by experimental data, detailed methodologies, and visual representations of key concepts and workflows.
The stability of metal complexes is a critical parameter in coordination chemistry, with significant implications for catalysis, materials science, and the design of metallodrugs. The 2,2'-bipyridine (bpy) scaffold is a ubiquitous chelating ligand, and modifications to its structure through the introduction of substituents can profoundly influence the thermodynamic stability of its metal complexes. This guide offers a comparative analysis of the stability of metal complexes with different substituted bipyridines, focusing on the electronic effects of these substituents.
Influence of Substituents on Complex Stability
The stability of a metal-bipyridine complex is largely governed by the strength of the metal-ligand bond. Substituents on the bipyridine ring can modulate the electron density on the coordinating nitrogen atoms, thereby altering the ligand's basicity (pKa) and its ability to donate electron density to the metal center.
-
Electron-donating groups (e.g., methyl, -CH₃) increase the electron density on the bipyridine ring, making the nitrogen atoms more basic and stronger electron donors. This generally leads to the formation of more stable metal complexes.
-
Electron-withdrawing groups (e.g., chloro, -Cl; carboxyl, -COOH) decrease the electron density on the ring, reducing the basicity of the nitrogen atoms. Consequently, these ligands tend to form less stable metal complexes compared to their unsubstituted or electron-donating counterparts.
This relationship can be visualized as a logical flow:
Comparative Stability Constants
The stability of metal complexes is quantified by the stability constant (K) or, more conveniently, its logarithm (log K). The following tables summarize the stepwise stability constants for various divalent first-row transition metal ions with unsubstituted 2,2'-bipyridine and one of its substituted derivatives, 4,4'-dimethyl-2,2'-bipyridine. The data illustrates the principles outlined above and follows the Irving-Williams series for the order of stability (Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)).
Table 1: Stability Constants (log K) for Metal Complexes with 2,2'-Bipyridine (bpy)
| Metal Ion | log K₁ | log K₂ | log K₃ | Overall log β₃ |
| Co(II) | 5.7 | 5.2 | 4.6 | 15.5 |
| Ni(II) | 7.0 | 6.8 | 6.4 | 20.2 |
| Cu(II) | 8.0 | 5.5 | 3.4 | 16.9 |
| Zn(II) | 5.0 | 4.5 | 4.0 | 13.5 |
Data compiled from various sources. Conditions may vary.
Table 2: Stability Constants (log K) for Metal Complexes with 4,4'-Dimethyl-2,2'-Bipyridine (dmbpy)
| Metal Ion | log K₁ | log K₂ | log K₃ | Overall log β₃ |
| Co(II) | 6.1 | 5.8 | 5.1 | 17.0 |
| Ni(II) | 7.5 | 7.3 | 6.9 | 21.7 |
| Cu(II) | 8.3 | 5.9 | 3.8 | 18.0 |
| Zn(II) | 5.5 | 5.0 | 4.4 | 14.9 |
Data compiled from various sources. Conditions may vary.
A comparison of the data in Tables 1 and 2 reveals that the complexes with 4,4'-dimethyl-2,2'-bipyridine, which has electron-donating methyl groups, consistently exhibit higher stability constants than those with the unsubstituted bipyridine. This is in agreement with the expected increase in ligand basicity. While comprehensive data for electron-withdrawing substituted bipyridines is more scattered, the established trend is a decrease in stability constants relative to the unsubstituted ligand.
Experimental Protocols for Determining Stability Constants
The accurate determination of stability constants is crucial for a reliable comparative analysis. The two most common methods are potentiometric titration and spectrophotometric methods.
Potentiometric Titration (Irving-Rossotti Method)
This method involves monitoring the pH of a solution containing the metal ion and the ligand as it is titrated with a standard base. By comparing the titration curves of the ligand with and without the metal ion, the formation function (n̄, the average number of ligands bound per metal ion) and the free ligand concentration ([L]) can be calculated, which in turn allows for the determination of the stability constants.
Materials:
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Thermostatted reaction vessel
-
Stock solutions of the metal salt (e.g., M(NO₃)₂), the bipyridine ligand, a strong acid (e.g., HNO₃), a strong base (e.g., NaOH), and an inert salt to maintain constant ionic strength (e.g., KNO₃).
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions.
-
Prepare Titration Mixtures: Prepare the following solutions in the reaction vessel:
-
Acid titration: A known volume of standard strong acid and inert salt.
-
Ligand titration: The same as the acid titration, but with the addition of a known amount of the bipyridine ligand.
-
Metal-ligand titration: The same as the ligand titration, but with the addition of a known amount of the metal salt.
-
-
Titration: Titrate each solution with a standardized strong base, recording the pH after each addition.
-
Data Analysis:
-
Plot the pH versus the volume of base added for all three titrations.
-
From the titration curves, calculate the formation function (n̄) and the free ligand concentration ([L]) at various pH values.
-
The stability constants (K₁, K₂, etc.) can then be determined from a plot of n̄ versus pL (-log[L]) or by using computational methods.[1]
-
Spectrophotometric Method (Job's Method of Continuous Variation)
This method is suitable when the metal complex has a distinct absorbance spectrum compared to the free metal and ligand. It is used to determine the stoichiometry of the complex, which is a prerequisite for calculating the stability constant.
Materials:
-
UV-Vis spectrophotometer
-
Matched cuvettes
-
Volumetric flasks and pipettes
-
Stock solutions of the metal salt and the bipyridine ligand of the same molar concentration.
Procedure:
-
Determine λ_max: Identify the wavelength of maximum absorbance (λ_max) for the metal-bipyridine complex.
-
Prepare a Series of Solutions: Prepare a series of solutions in volumetric flasks where the total moles of metal and ligand are constant, but their mole fractions vary. For example, for a total volume of 10 mL, the volumes of the metal and ligand solutions would be (10, 0), (9, 1), (8, 2), ..., (1, 9), (0, 10) mL.[2]
-
Measure Absorbance: Measure the absorbance of each solution at the predetermined λ_max.
-
Construct the Job's Plot: Plot the absorbance versus the mole fraction of the ligand. The plot will consist of two linear portions that intersect at a maximum, which corresponds to the stoichiometry of the complex.[3][4] For example, a maximum at a mole fraction of 0.75 indicates a 3:1 ligand-to-metal ratio.[3]
-
Calculate Stability Constant: Once the stoichiometry is known, the stability constant can be calculated from the absorbance data of a solution with a known stoichiometry and initial concentrations of the metal and ligand.
The general workflow for determining stability constants using spectrophotometry is illustrated below:
References
A Researcher's Guide to Validating Computational Models of 4,4'-dichloro-2,2'-bipyridine with Experimental Data
For researchers, scientists, and drug development professionals, the synergy between computational modeling and experimental data is paramount for accelerating scientific discovery. This guide provides a comprehensive framework for the validation of in-silico data against experimental results for the versatile ligand, 4,4'-dichloro-2,2'-bipyridine. By systematically comparing theoretical predictions with empirical evidence, researchers can gain deeper insights into the molecule's structural, spectroscopic, and electrochemical properties, ultimately facilitating its application in areas such as catalysis, materials science, and pharmaceutical development.
The core of this guide is a detailed comparison of quantitative data, presented in clearly structured tables. It outlines the necessary experimental protocols to obtain the empirical data and provides a standard workflow for the corresponding computational chemistry calculations.
Workflow for Correlating Experimental and Computational Data
The following diagram illustrates the logical flow for a comprehensive validation study, from sample preparation and data acquisition to computational modeling and comparative analysis.
Caption: A logical workflow for the validation of computational data with experimental results.
Data Presentation: A Comparative Analysis
The following tables summarize the types of quantitative data that should be collected and compared.
Table 1: Structural Parameters
A comparison between the bond lengths, bond angles, and dihedral angles obtained from X-ray crystallography and those predicted by Density Functional Theory (DFT) calculations provides a fundamental validation of the computational model's ability to reproduce the molecule's geometry.
| Parameter | Experimental (X-ray) | Computational (DFT) | % Difference |
| Bond Lengths (Å) | |||
| C2-C2' | Value | Value | Value |
| C4-Cl | Value | Value | Value |
| N1-C2 | Value | Value | Value |
| Bond Angles (°) | |||
| C3-C4-C5 | Value | Value | Value |
| C2'-N1'-C6' | Value | Value | Value |
| Dihedral Angle (°) | |||
| N1-C2-C2'-N1' | Value | Value | Value |
Table 2: Spectroscopic Data
The correlation between experimental and calculated spectroscopic data is a critical test of the computational model's accuracy in describing the molecule's electronic structure and vibrational modes.
| Spectroscopic Property | Experimental | Computational |
| ¹H NMR (ppm) | ||
| H3, H3' | Value | Value |
| H5, H5' | Value | Value |
| H6, H6' | Value | Value |
| ¹³C NMR (ppm) | ||
| C2, C2' | Value | Value |
| C4, C4' | Value | Value |
| FT-IR (cm⁻¹) | ||
| C=N stretch | Value | Value |
| C-Cl stretch | Value | Value |
| Ring breathing | Value | Value |
| UV-Vis (nm) | ||
| λmax (π → π) | Value | Value |
| λmax (n → π) | Value | Value |
Table 3: Electrochemical Properties
Comparing the redox potentials from cyclic voltammetry with those derived from computational models that incorporate a solvent model assesses the accuracy of the calculated orbital energies (HOMO/LUMO).
| Parameter | Experimental (CV) | Computational (DFT) |
| Reduction Potential (V vs. ref) | Value | Value |
| Oxidation Potential (V vs. ref) | Value | Value |
| HOMO-LUMO Gap (eV) | Derived | Calculated |
Experimental and Computational Protocols
Detailed methodologies are crucial for the reproducibility and validity of the comparison.
Experimental Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve approximately 10 mg of purified this compound in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra using appropriate software to determine chemical shifts (δ) in parts per million (ppm) relative to a standard (e.g., TMS).
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Prepare a sample by either creating a KBr pellet containing a small amount of the compound or by using an Attenuated Total Reflectance (ATR) accessory.
-
Record the FT-IR spectrum over a range of 4000-400 cm⁻¹.
-
Identify the characteristic vibrational frequencies (in cm⁻¹) for key functional groups.
-
-
UV-Visible (UV-Vis) Spectroscopy:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile).
-
Record the absorption spectrum over a wavelength range of approximately 200-800 nm using a dual-beam UV-Vis spectrophotometer.
-
Determine the wavelength of maximum absorbance (λmax).
-
-
Single Crystal X-ray Diffraction:
-
Grow single crystals of this compound suitable for X-ray diffraction, for example, by slow evaporation from a suitable solvent.
-
Mount a crystal on a goniometer head and collect diffraction data using a single-crystal X-ray diffractometer with Mo Kα or Cu Kα radiation.
-
Solve and refine the crystal structure to obtain precise bond lengths, bond angles, and dihedral angles.
-
-
Cyclic Voltammetry (CV):
-
Prepare a solution of the compound in an appropriate solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).
-
Use a standard three-electrode setup (working, reference, and counter electrodes).
-
Scan the potential over a range that encompasses the redox events of the compound and record the resulting voltammogram to determine the reduction and oxidation potentials.
-
Computational Protocols
The following workflow outlines the steps for a computational investigation of this compound.
Caption: A standard workflow for the computational analysis of this compound.
-
Geometry Optimization:
-
Construct the initial 3D structure of this compound.
-
Perform a geometry optimization using Density Functional Theory (DFT), for example, with the B3LYP functional and a 6-311G(d,p) basis set.
-
-
Frequency Calculation:
-
Following geometry optimization, perform a vibrational frequency calculation at the same level of theory.
-
Confirm that the optimized structure corresponds to a true energy minimum by ensuring the absence of imaginary frequencies. The calculated frequencies can be compared to the experimental FT-IR spectrum.
-
-
Electronic Transition Calculation:
-
Use Time-Dependent DFT (TD-DFT) with a suitable functional and basis set to calculate the electronic excitation energies and oscillator strengths. These correspond to the absorption maxima in the UV-Vis spectrum.
-
-
Solvation Models:
-
To more accurately simulate experimental conditions in solution, incorporate a solvent model, such as the Polarizable Continuum Model (PCM), in the TD-DFT and geometry optimization calculations when comparing with UV-Vis and CV data.
-
By adhering to these detailed protocols, researchers can confidently validate their computational models, leading to more reliable predictions and a deeper understanding of the chemical properties of this compound.
A Comparative Guide to 4,4'-Dichloro-2,2'-bipyridine and 5,5'-Dichloro-2,2'-bipyridine for Researchers
An objective analysis of two pivotal chlorinated bipyridine isomers, detailing their structural, electronic, and performance differences in coordination chemistry and materials science.
This guide provides a side-by-side comparison of 4,4'-dichloro-2,2'-bipyridine and 5,5'-dichloro-2,2'-bipyridine, two important substituted bipyridine ligands. The position of the chloro-substituent significantly influences the electronic properties, coordination behavior, and ultimately the performance of the resulting metal complexes. This document serves as a technical resource for researchers, chemists, and drug development professionals, offering a concise summary of their physicochemical properties, comparative data, and relevant experimental protocols.
Physicochemical and Structural Properties
The location of the electron-withdrawing chlorine atoms on the bipyridine framework is the primary structural differentiator between the two isomers. This substitution pattern directly impacts the electron density of the pyridine rings and the coordinating nitrogen atoms, influencing the stability and reactivity of their metal complexes.
In this compound, the chlorine atoms are positioned para to the nitrogen atoms. This placement allows for strong electron-withdrawing inductive and mesomeric effects, which significantly lowers the electron density on the nitrogen atoms. In contrast, the chlorine atoms in 5,5'-dichloro-2,2'-bipyridine are in the meta position relative to the inter-ring C-C bond, primarily exerting an inductive electron-withdrawing effect. This fundamental difference in electronic influence is a key determinant of their application-specific performance.
Below is a summary of their key physicochemical properties.
| Property | This compound | 5,5'-Dichloro-2,2'-bipyridine |
| CAS Number | 1762-41-0[1] | 100846-27-3[2] |
| Molecular Formula | C₁₀H₆Cl₂N₂[3] | C₁₀H₆Cl₂N₂[2] |
| Molecular Weight | 225.07 g/mol [4] | 225.07 g/mol [2] |
| Appearance | Solid | Crystalline Solid |
| Melting Point | 130 °C[4] | 199-200 °C[2] |
| Boiling Point | 333.7±37.0 °C (Predicted)[4] | 320.6±37.0 °C (Predicted)[2] |
| pKa | Not available | 1.59±0.32 (Predicted)[2] |
| Purity | ≥97%[5] | Information not readily available |
Coordination Chemistry and Applications
Both 4,4'- and 5,5'-dichloro-2,2'-bipyridine are extensively used as chelating ligands in coordination chemistry to form stable complexes with a wide range of transition metals.[6][7] These complexes are foundational components in catalysis, photophysics, and materials science.[1][6]
-
This compound: The chlorine atoms at the 4,4'-positions serve as reactive sites for nucleophilic substitution or cross-coupling reactions.[1] This allows for the straightforward introduction of diverse functional groups, making it a versatile building block for synthesizing more complex ligands and materials.[1] Its metal complexes are explored for applications in luminescent materials and sensors.[1] For instance, ruthenium complexes incorporating this ligand have been investigated for their redox potentials.
-
5,5'-Dichloro-2,2'-bipyridine: The chloro-substituents in the 5,5'-positions also allow for synthetic modification to fine-tune the ligand's electronic properties.[6] This makes it highly valuable in developing metal complexes for homogeneous catalysis, including oxidation and carbon-carbon bond formation.[6] Furthermore, it is a precursor for specialized ligands used in photoactive complexes for applications like dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs).[6]
The differing electronic profiles of the two isomers directly affect the properties of their metal complexes. The stronger electron-withdrawing nature of the 4,4'-isomer generally leads to metal complexes with higher oxidation potentials compared to those with the 5,5'-isomer. This can influence catalytic activity and the energy levels of photophysical materials.
Caption: Isomeric differences in chlorine position and resulting applications.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for scientific research. Below are representative synthesis methodologies for related bipyridine compounds, illustrating common synthetic strategies.
Protocol 1: Synthesis of 2,2'-Dichloro-4,4'-bipyridine (Illustrative Halogenation)
This protocol details the synthesis of a related isomer, 2,2'-dichloro-4,4'-bipyridine, from 4,4'-bipyridine-N,N'-dioxide, demonstrating a typical chlorination procedure.
Materials:
-
4,4'-Bipyridine-N,N'-dioxide
-
Phosphorous oxychloride (POCl₃)
-
Crushed ice
-
Saturated potassium carbonate (K₂CO₃) solution
-
Acetone
Procedure: [8]
-
Add phosphorous oxychloride (18.65 ml, 0.2 mol) to 4,4'-bipyridine-N,N'-dioxide (1.88 g, 10.0 mmol).
-
Reflux the solution for 3 hours.
-
After cooling, pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a saturated solution of K₂CO₃, which will result in a bright green precipitate.
-
Filter the crude product, wash it with acetone, and dry it under a vacuum.
-
The product structure can be confirmed using ¹H NMR, ¹³C NMR, and ESI-MS analysis. The reported yield for this procedure is 79%.[8]
Caption: Generalized workflow for the synthesis of dichlorobipyridine isomers.
Protocol 2: Synthesis via Metal-Catalyzed Coupling (General Strategy)
Many substituted bipyridines are synthesized using metal-catalyzed cross-coupling reactions, such as Stille or Suzuki couplings, or reductive coupling. For example, 5,5'-dibromo-2,2'-bipyridine can be obtained by the reductive symmetric coupling of 2,5-dibromopyridine.[9] A similar strategy using appropriately substituted chloropyridines can be envisioned.
General Concept:
-
Precursor Synthesis: Synthesize the necessary halopyridine precursors. For instance, for 5,5'-dichloro-2,2'-bipyridine, a 2-halo-5-chloropyridine would be a logical starting material.
-
Coupling Reaction: Subject the halopyridine to metal-catalyzed homocoupling conditions. This often involves a palladium or nickel catalyst with a reducing agent (like zinc powder) or a coupling partner (like hexa-n-butyldistannane).[9]
-
Workup and Purification: After the reaction is complete, the mixture is worked up to remove the catalyst and byproducts, followed by purification of the desired dichlorobipyridine, often by chromatography or recrystallization.
Conclusion
The choice between this compound and 5,5'-dichloro-2,2'-bipyridine is dictated by the specific electronic and steric requirements of the target application. The 4,4'-isomer offers highly reactive sites for post-synthesis functionalization and its strong electron-withdrawing character is useful for creating electron-deficient metal centers. The 5,5'-isomer provides an alternative electronic profile, making it a valuable tool for fine-tuning catalytic and photophysical properties without the direct electronic conjugation of the substituent to the nitrogen lone pairs seen in the 4,4' case. Researchers should select the isomer based on the desired balance of reactivity, electronic properties, and stability for their specific molecular design.
References
- 1. nbinno.com [nbinno.com]
- 2. 5,5'-DICHLORO-2,2'-BIPYRIDINE CAS#: 100846-27-3 [amp.chemicalbook.com]
- 3. This compound | C10H6Cl2N2 | CID 137200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 1762-41-0 [amp.chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. 5,5'-Dichloro-2,2'-Bipyridine|CAS 100846-27-3 [benchchem.com]
- 7. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]
- 8. 2,2'-DICHLORO-[4,4']-BIPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of 4,4'-Dichloro-2,2'-bipyridine
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical waste are fundamental to ensuring a safe laboratory environment and protecting the broader ecosystem. This document provides a comprehensive, step-by-step operational plan for the proper disposal of 4,4'-Dichloro-2,2'-bipyridine, a halogenated organic compound. Adherence to these procedures is critical for regulatory compliance and responsible chemical handling.
Immediate Safety and Handling Precautions
Before commencing any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) for this compound and strictly follow all institutional and local regulations governing hazardous waste management.
Personal Protective Equipment (PPE):
-
Eye Protection: Use safety glasses or goggles to protect against splashes.[2][3]
-
Lab Coat: A flame-retardant lab coat is recommended to protect from spills.[2]
-
Respiratory Protection: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust or vapors.[2][3]
In Case of Spills: Spills should be immediately contained and absorbed using an inert material such as sand or vermiculite.[2] The absorbed material must be collected into a designated, sealed container labeled for hazardous waste.[2] It is crucial to prevent the chemical from entering drains or waterways.[2][4][5]
Quantitative Data Summary
While specific quantitative parameters for the disposal of this compound are not extensively detailed in publicly available literature, the following table summarizes the key hazard classifications and necessary precautions based on data for this compound and structurally similar chlorinated pyridines.
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity | Toxic if swallowed or in contact with skin.[1][5] | Avoid all direct contact and inhalation by using appropriate PPE.[1][2] |
| Skin Irritation | Causes skin irritation.[6][7] | Wear protective gloves and clothing.[1][6] |
| Eye Irritation | Causes serious eye irritation.[6][7] | Wear appropriate eye protection.[3][6] |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects.[8] | Do not release into the environment.[3][4][5] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical final step in the laboratory workflow. The primary method for disposal is through an approved hazardous waste management facility.
I. Waste Segregation and Collection
-
Identify Waste Streams: Identify all waste containing this compound, including pure compound, contaminated solutions, and any contaminated lab materials (e.g., gloves, absorbent pads).
-
Segregate Waste: Due to its classification as a halogenated organic compound, it must be segregated from other waste streams to prevent dangerous reactions.[2] Do not mix with incompatible materials such as strong oxidizing agents or strong acids.[3][8]
-
Use Appropriate Containers:
II. Labeling of Hazardous Waste
Proper labeling is a critical compliance step for hazardous waste disposal.
-
Attach a Hazardous Waste Label: Affix a completed hazardous waste label to the container as soon as the first drop of waste is added.[2][9]
-
Required Information: The label must include the following information:[2][9]
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" (avoid using abbreviations or chemical formulas).
-
For mixtures, list all constituents and their approximate percentages.
-
The date of accumulation.
-
The name of the principal investigator or responsible person.
-
III. Storage and Disposal
-
Temporary Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.[9] This area must be under the control of the laboratory personnel and away from general traffic.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[9]
-
Final Disposal: The waste will be transported to a licensed and approved waste disposal plant for appropriate treatment, typically incineration at high temperatures.[3][5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][4]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. aaronchem.com [aaronchem.com]
- 8. fishersci.com [fishersci.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
